molecular formula C33H40O21 B12362513 Calendoflavobioside 5-O-glucoside

Calendoflavobioside 5-O-glucoside

Katalognummer: B12362513
Molekulargewicht: 772.7 g/mol
InChI-Schlüssel: SASBTQZCEZKGNV-HIGDFRAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[(2-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-5-(beta-D-glucopyranosyloxy)-3',4',7-trihydroxyflavone has been reported in Impatiens balsamina with data available.

Eigenschaften

Molekularformel

C33H40O21

Molekulargewicht

772.7 g/mol

IUPAC-Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(49-28(29)10-2-3-12(37)13(38)4-10)5-11(36)6-15(18)50-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1

InChI-Schlüssel

SASBTQZCEZKGNV-HIGDFRAKSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to Calendoflavobioside 5-O-glucoside: Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that has been identified in the plant kingdom. As a member of the flavonoid family, this compound is of interest to researchers for its potential biological activities, which are characteristic of this class of secondary metabolites. Flavonoids are well-documented for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative methodology for its isolation, and a discussion of its potential biological significance based on the activities of related compounds.

Natural Sources of this compound

The primary documented natural source of this compound is the plant Impatiens balsamina L., commonly known as balsam or garden balsam.[3][4] Specifically, the compound has been isolated from the seeds of this plant.[3][5] While the Human Metabolome Database suggests the detection of "Calendoflavobioside" in foods such as corn (Zea mays), potatoes (Solanum tuberosum), and soybeans (Glycine max), it is not specified if this is the 5-O-glucoside variant, and this information has not been quantified.[6]

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound from any natural source. This represents a significant knowledge gap and an opportunity for future research in the phytochemical analysis of Impatiens balsamina and other potential plant sources.

Natural SourcePlant PartConcentration/Yield of this compoundReference
Impatiens balsamina L.SeedsData not available in cited literature[3][5]

Experimental Protocols: Isolation of Flavonoid Glycosides from Impatiens balsamina Seeds

While a specific, validated protocol for the isolation of this compound is not detailed in the available literature, a representative methodology can be constructed based on general procedures for the extraction and purification of flavonoid glycosides from Impatiens balsamina.[3][5][7]

Objective: To isolate and purify flavonoid glycosides, including this compound, from the seeds of Impatiens balsamina.

Materials and Reagents:

  • Dried seeds of Impatiens balsamina L.

  • Methanol (MeOH)

  • Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Water (H₂O)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Methodology:

  • Extraction:

    • The dried and powdered seeds of Impatiens balsamina are extracted with 95% ethanol at room temperature.

    • The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

    • The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography:

    • The n-butanol fraction, which is expected to contain this compound, is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing similar compound profiles are pooled together.

  • Further Purification:

    • The pooled fractions are further purified using Sephadex LH-20 column chromatography, eluting with methanol. This step separates molecules based on size.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation:

    • The purity of the isolated compound is confirmed by analytical HPLC.

    • The chemical structure of this compound is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The following diagram illustrates a generalized workflow for the isolation of flavonoid glycosides.

experimental_workflow plant_material Dried Seeds of Impatiens balsamina extraction Extraction (95% Ethanol) plant_material->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Sephadex LH-20 & Preparative HPLC column_chromatography->purification analysis Structural Elucidation (NMR, MS) purification->analysis

Generalized workflow for flavonoid glycoside isolation.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activities and associated signaling pathways of this compound is currently lacking in the scientific literature. However, based on the well-established properties of flavonoids, it is plausible that this compound exhibits antioxidant and anti-inflammatory effects.[1][2]

Flavonoids are known to modulate various signaling pathways involved in inflammation and oxidative stress. A hypothetical mechanism of action for this compound, based on the known activities of structurally related flavonoids, could involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.

Hypothetical Signaling Pathway:

The following diagram illustrates a potential mechanism by which this compound could exert anti-inflammatory and antioxidant effects. This is a generalized pathway based on the known actions of other flavonoids and requires experimental validation for this specific compound.

signaling_pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_oxidative_stress Oxidative Stress lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_activation->proinflammatory_cytokines inflammation Inflammation proinflammatory_cytokines->inflammation ros Reactive Oxygen Species (ROS) cellular_damage Cellular Damage ros->cellular_damage nrf2_activation Nrf2 Activation antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) nrf2_activation->antioxidant_enzymes antioxidant_enzymes->ros Scavenges calendoflavobioside Calendoflavobioside 5-O-glucoside calendoflavobioside->nfkb_activation Inhibits calendoflavobioside->ros Scavenges calendoflavobioside->nrf2_activation Activates

Hypothetical signaling pathways modulated by this compound.

This proposed mechanism suggests that this compound may:

  • Inhibit the NF-κB pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), the compound could suppress the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby reducing inflammation.

  • Activate the Nrf2 pathway: By activating the Nuclear factor erythroid 2-related factor 2 (Nrf2), it could upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect cells from oxidative damage.

  • Directly scavenge reactive oxygen species (ROS): Like many flavonoids, it may possess the ability to directly neutralize harmful free radicals.

Conclusion and Future Directions

This compound has been identified in the seeds of Impatiens balsamina. While this provides a starting point for further investigation, there is a clear need for research to quantify the concentration of this compound in its natural source. The development and validation of a specific analytical method for its quantification would be a valuable contribution to the field of phytochemistry. Furthermore, a detailed investigation into the biological activities of this compound is warranted to confirm the hypothesized anti-inflammatory and antioxidant effects and to elucidate the specific signaling pathways it modulates. Such studies will be crucial for assessing its potential for applications in drug development and as a nutraceutical.

References

A Technical Guide to the Isolation and Characterization of Flavonoid Glycosides from Calendula officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of flavonoid glycosides from the flowers of Calendula officinalis L. (pot marigold). While a specific compound, Calendoflavobioside 5-O-glucoside, is commercially available, its detailed isolation and discovery from Calendula officinalis is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the established methodologies for the extraction and characterization of prominent flavonoid glycosides from this plant, providing a robust framework for researchers in the field.

Calendula officinalis is a medicinal plant rich in a variety of secondary metabolites, including terpenoids, carotenoids, and flavonoids.[1][2] The flavonoids, particularly their glycosidic forms, are of significant interest due to their potential therapeutic properties, such as anti-inflammatory and antioxidant effects.[1][2] This guide synthesizes information from various studies to present a comprehensive protocol for the isolation and analysis of these valuable compounds.

Quantitative Data on Flavonoid Glycosides in Calendula officinalis

The flavonoid content in Calendula officinalis can vary depending on the part of the flower used and the developmental stage.[3][4] Ligulate ray-florets have been found to contain a higher concentration of flavonoids compared to tubular disc-florets.[5] The total flavonoid content in the ligulate ray-florets can be as high as 0.88%.[5]

For specific flavonoid glycosides that have been isolated and quantified, the following table summarizes representative data from the literature. It is important to note that yields can vary significantly based on the starting material and the extraction and purification methods employed.

Compound NameAglyconeGlycosidic MoietyReported Yield (from dried plant material)Source
Isorhamnetin-3-O-β-D-glucopyranosideIsorhamnetinβ-D-glucopyranose16 mg from 318 g[5]
Narcissin (Isorhamnetin-3-O-rutinoside)Isorhamnetinα-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose95 mg from 318 g[5]
Isorhamnetin-3-O-α-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranosideIsorhamnetinα-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranose260 mg from 318 g[5]
RutinQuercetinRutinosePresent, but specific yield not detailed in the study[6]
Quercetin-3-O-glucosideQuercetinGlucoseIdentified, but specific yield not detailed in the study[6]
Isorhamnetin-3-O-neohesperidosideIsorhamnetinNeohesperidoseIdentified, but specific yield not detailed in the study[7]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of flavonoid glycosides from Calendula officinalis flowers, based on established scientific literature.

Plant Material and Extraction
  • Plant Material: Dried ligulate ray-florets of Calendula officinalis L. are the preferred starting material due to their higher flavonoid content.[5]

  • Extraction Solvent: A 70% aqueous ethanol (B145695) or methanol (B129727) solution is commonly used for efficient extraction of flavonoid glycosides.[8]

  • Extraction Procedure:

    • Macerate the dried and powdered plant material in the extraction solvent at room temperature for a specified period, often with occasional shaking.

    • Alternatively, use Soxhlet extraction for a more exhaustive, though potentially degradative, process.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Flavonoid Glycosides

A multi-step chromatographic approach is typically employed to isolate individual flavonoid glycosides from the crude extract.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Sephadex LH-20 is a common choice for the initial separation of the crude extract.[5]

    • Mobile Phase: Methanol is often used as the eluent.[5]

    • Procedure:

      • Dissolve the crude extract in a minimal amount of the mobile phase.

      • Load the solution onto a pre-packed Sephadex LH-20 column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar profiles.

  • Further Purification (Preparative HPLC):

    • Stationary Phase: A reversed-phase C18 column is suitable for finer separation.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape, is used.

    • Procedure:

      • Dissolve the partially purified fractions from the previous step in the mobile phase.

      • Inject the solution into a preparative HPLC system.

      • Collect the peaks corresponding to individual compounds.

      • Lyophilize or evaporate the solvent to obtain the pure flavonoid glycosides.

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the flavonoid backbone and the positions of hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information on the molecular weight and fragmentation patterns, which helps in identifying the aglycone and sugar units.

Visualizations

Experimental Workflow for Flavonoid Glycoside Isolation

experimental_workflow start Dried Calendula officinalis Flowers extraction Extraction (70% Ethanol/Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract column_chromatography Column Chromatography (Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC (C18 Column) fraction_collection->prep_hplc isolated_compounds Isolated Flavonoid Glycosides prep_hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS, UV-Vis) isolated_compounds->structure_elucidation final_product Characterized Flavonoid Glycoside structure_elucidation->final_product

Caption: Generalized workflow for the isolation and characterization of flavonoid glycosides.

Potential Anti-inflammatory Signaling Pathway of Flavonoids

Flavonoids from Calendula officinalis are known for their anti-inflammatory properties. A potential mechanism of action involves the inhibition of pro-inflammatory pathways.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cell_membrane Cell Membrane nf_kb_pathway NF-κB Signaling Pathway cell_membrane->nf_kb_pathway Activation pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, TNF-α) nf_kb_pathway->pro_inflammatory_mediators Upregulation flavonoids Flavonoid Glycosides (from Calendula officinalis) flavonoids->inhibition inhibition->nf_kb_pathway inflammation Inflammation pro_inflammatory_mediators->inflammation

References

An In-depth Technical Guide on the Biosynthesis of Calendoflavobioside 5-O-glucoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Calendoflavobioside 5-O-glucoside, a complex plant-derived flavonoid glycoside. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the metabolic cascade, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Calendoflavobioside is identified as isorhamnetin-3-O-neohesperidoside, a derivative of the flavonol isorhamnetin (B1672294). Isorhamnetin itself is a 3'-O-methylated form of quercetin (B1663063).[1] These compounds are notably found in plants such as Calendula officinalis.[1] The addition of a 5-O-glucoside moiety to calendoflavobioside results in a more complex glycoside with potentially altered solubility, stability, and bioactivity. This guide elucidates the multi-step enzymatic journey from the general phenylpropanoid pathway to the final decorated flavonoid.

The Core Biosynthetic Pathway: From Phenylalanine to Isorhamnetin

The biosynthesis of the isorhamnetin aglycone is an extension of the well-established flavonoid biosynthetic pathway, originating from the amino acid phenylalanine.

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumaroyl-CoA ligase (4CL)

The resulting 4-coumaroyl-CoA serves as the entry point into the flavonoid pathway. The core flavonoid structure is then assembled through the sequential action of the following enzymes:

  • Chalcone (B49325) Synthase (CHS) : Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI) : Converts naringenin chalcone to its isomeric flavanone, naringenin.

  • Flavanone 3-Hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521).

  • Flavonol Synthase (FLS) : Oxidizes dihydrokaempferol to form the flavonol kaempferol (B1673270).

  • Flavonoid 3'-Hydroxylase (F3'H) : Hydroxylates kaempferol at the 3' position of the B-ring to yield quercetin.

  • Flavonoid 3'-O-Methyltransferase (F3'OMT) : Catalyzes the methylation of the 3'-hydroxyl group of quercetin to produce isorhamnetin.

Isorhamnetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin F3'OMT

Core biosynthetic pathway to isorhamnetin.

Glycosylation of Isorhamnetin to form this compound

The isorhamnetin backbone undergoes a series of glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), to yield the final product. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to specific hydroxyl groups on the flavonoid.

The formation of Calendoflavobioside (isorhamnetin-3-O-neohesperidoside) requires two sequential glycosylation events at the 3-hydroxyl position:

  • UDP-glucose:flavonol 3-O-glucosyltransferase (UF3GT) : This enzyme transfers a glucose molecule from UDP-glucose to the 3-O position of isorhamnetin, forming isorhamnetin 3-O-glucoside.

  • UDP-rhamnose:flavonoid 3-O-glucoside-(1->2)-rhamnosyltransferase : A second UGT then adds a rhamnose moiety from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached at the 3-O position, forming the neohesperidose disaccharide.

The final step is the glucosylation at the 5-hydroxyl position. There are two plausible pathways for this final modification:

Pathway A: Glucosylation of the diglycoside.

  • UDP-glucose:flavonoid 3-O-diglycoside 5-O-glucosyltransferase : A specific UGT recognizes isorhamnetin-3-O-neohesperidoside as a substrate and attaches a glucose molecule at the 5-O position.

Pathway B: Glucosylation of the aglycone prior to other glycosylations.

  • UDP-glucose:flavonol 5-O-glucosyltransferase (UF5GT) : Isorhamnetin is first glucosylated at the 5-O position to form isorhamnetin 5-O-glucoside.

  • The subsequent 3-O-glycosylation steps then proceed on this monoglucoside intermediate.

While flavonoid 5-O-glucosyltransferases have been identified, their activity on already glycosylated flavonoids is less common.[2][3] Therefore, Pathway B represents a highly probable route.

Glycosylation_Pathway cluster_pathway_A Pathway A cluster_pathway_B Pathway B Isorhamnetin_A Isorhamnetin I3G_A Isorhamnetin 3-O-glucoside Isorhamnetin_A->I3G_A UF3GT (UDP-glucose) Calendoflavobioside_A Calendoflavobioside (Isorhamnetin 3-O-neohesperidoside) I3G_A->Calendoflavobioside_A Rhamnosyltransferase (UDP-rhamnose) Final_Product_A This compound Calendoflavobioside_A->Final_Product_A UF5GT (UDP-glucose) Isorhamnetin_B Isorhamnetin I5G_B Isorhamnetin 5-O-glucoside Isorhamnetin_B->I5G_B UF5GT (UDP-glucose) I3G5G_B Isorhamnetin 3-O-glucoside-5-O-glucoside I5G_B->I3G5G_B UF3GT (UDP-glucose) Final_Product_B This compound I3G5G_B->Final_Product_B Rhamnosyltransferase (UDP-rhamnose)

Plausible glycosylation pathways to this compound.

Quantitative Data

The efficiency of the glycosylation steps is dependent on the specific enzymes present in the plant species and their kinetic properties. The following tables summarize available quantitative data for relevant flavonoid glycosyltransferases.

Table 1: Kinetic Parameters of Flavonol 3-O-Glucosyltransferases

Enzyme SourceSubstrateKm (µM)Vmax (nmol/sec/mg)Reference
Vitis vinifera (VvGT1)Quercetin31~0.08 s-1 (kcat)[4]
Vitis vinifera (VvGT1)Kaempferol42~0.08 s-1 (kcat)[4]
Fragaria ananassa (FaGT7)Isorhamnetin3.52.8[3]
Rheum palmatum (RpUGT1)Isorhamnetin662.768.50 (mmol/L·μg·min)[5]

Table 2: Content of Isorhamnetin Glycosides in Calendula officinalis

CompoundConcentration (mg/g DW)Reference
Isorhamnetin-3-O-neohesperidoside (Calendoflavobioside)Not explicitly quantified[1]
Isorhamnetin-3-O-glucosideNot explicitly quantified[1]
Isorhamnetin-3-O-rutinosideNot explicitly quantified[1]

Note: Quantitative data for the specific 5-O-glucosyltransferase acting on calendoflavobioside or isorhamnetin-3-O-neohesperidoside is not currently available in the literature.

Experimental Protocols

This protocol describes the general workflow for producing recombinant UGT enzymes for in vitro characterization.

UGT_Expression_Workflow Start Isolate UGT gene cDNA Cloning Clone into expression vector (e.g., pET, pGEX) Start->Cloning Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow bacterial culture Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (sonication/lysis buffer) Harvest->Lysis Purification Purify recombinant protein (e.g., Ni-NTA or GST affinity chromatography) Lysis->Purification Verification Verify purity (SDS-PAGE) Purification->Verification

Workflow for heterologous expression of UGTs.
  • Gene Isolation and Cloning : The target UGT gene is amplified from cDNA of the plant of interest (e.g., Calendula officinalis) and cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation and Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification : Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography corresponding to the tag used.

  • Purity Verification : The purity of the recombinant protein is assessed by SDS-PAGE.

This protocol is used to determine the activity and substrate specificity of the purified UGT enzyme.

  • Reaction Mixture Preparation : A typical reaction mixture (50-100 µL) contains:

    • Purified recombinant UGT enzyme (1-10 µg)

    • Flavonoid substrate (e.g., isorhamnetin, isorhamnetin 3-O-glucoside) dissolved in DMSO (final concentration 50-200 µM)

    • UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose) (final concentration 1-5 mM)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)

  • Incubation : The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination : The reaction is stopped by adding an equal volume of methanol (B129727) or acetonitrile.

  • Product Analysis : The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

This protocol is for the separation and quantification of isorhamnetin and its glycosides from plant extracts or enzyme assays.

  • Chromatographic System : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase : A gradient elution is typically used with two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program : A typical gradient might start with a low percentage of solvent B, which is gradually increased over 30-40 minutes to elute compounds of increasing hydrophobicity.

  • Detection : Flavonoids are typically detected at wavelengths between 280 and 370 nm.

  • Quantification : Quantification is performed by comparing the peak areas of the analytes to those of authentic standards of known concentrations.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions from the core flavonoid pathway followed by multiple glycosylation steps. While the initial pathway to the isorhamnetin aglycone is well-understood, the specific UDP-glycosyltransferases responsible for the sequential addition of glucose, rhamnose, and a final glucose at the 5-position in Calendula officinalis require further investigation. The elucidation of these specific enzymes and their kinetic properties will be crucial for the metabolic engineering of plants and microorganisms for the enhanced production of this potentially valuable bioactive compound. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this intricate biosynthetic pathway.

References

Physical and chemical properties of Calendoflavobioside 5-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The information is presented to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes its chemical identity, physicochemical characteristics, and insights into its biological potential, alongside a general experimental workflow for its isolation.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in publicly accessible literature. The following tables summarize the currently known information.

Identifier Value Source
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside 5-O-β-D-glucopyranosideN/A
Synonyms This compound[1][2][3][4]
CAS Number 1309795-36-5[1][5]
Molecular Formula C₃₃H₄₀O₂₁[1]
Molecular Weight 772.66 g/mol [1]
Appearance Powder[6]
Source Impatiens balsamina L.[1][2][3][4]
Property Value Source
Melting Point Data not available
Solubility Soluble in DMSO (10 mM)[3][7]
UV-Vis Absorption Data not available
¹H-NMR Spectral Data Data not available
¹³C-NMR Spectral Data Data not available
Mass Spectrometry Data Data not available

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound from Impatiens balsamina is not explicitly available. However, a general workflow for the isolation of flavonoid glycosides from plant material can be described.

General Workflow for Flavonoid Glycoside Isolation

experimental_workflow plant_material Plant Material (e.g., Impatiens balsamina leaves) extraction Extraction (e.g., with 55% alcohol) plant_material->extraction Crushing & Soaking filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (e.g., Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) filtration->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->column_chromatography Fractionation hplc Preparative HPLC column_chromatography->hplc Further Purification characterization Structural Characterization (NMR, MS, UV-Vis) hplc->characterization Purity Assessment

A generalized workflow for the isolation and purification of flavonoid glycosides from plant sources.

This process typically involves the extraction of the plant material with a suitable solvent, followed by a series of chromatographic steps to separate the complex mixture of phytochemicals. The final purification is often achieved using high-performance liquid chromatography (HPLC), and the structure of the isolated compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Biological Activity and Signaling Pathways

Specific studies on the biological activity of pure this compound are limited. However, the plant from which it is isolated, Impatiens balsamina, has a history of use in traditional medicine for treating various ailments, including inflammation and skin diseases.[5] Extracts from I. balsamina have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][5][9]

Flavonoids, as a class of compounds, are well-known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, flavonoids are generally known to influence key inflammatory and antioxidant pathways.

Potential Signaling Pathways Modulated by Flavonoids

signaling_pathways cluster_inflammatory Inflammatory Signaling cluster_antioxidant Antioxidant Signaling flavonoids_inflam Flavonoids nfkb NF-κB Pathway flavonoids_inflam->nfkb Inhibition mapk MAPK Pathway flavonoids_inflam->mapk Modulation inflammatory_mediators ↓ Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) nfkb->inflammatory_mediators mapk->inflammatory_mediators flavonoids_antiox Flavonoids nrf2 Nrf2 Pathway flavonoids_antiox->nrf2 Activation ho1 HO-1 Expression nrf2->ho1 antioxidant_enzymes ↑ Antioxidant Enzymes ho1->antioxidant_enzymes

Potential signaling pathways that may be modulated by flavonoid glycosides.

Flavonoids can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators.[10] They can also modulate Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli.[11] Furthermore, many flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[12] It is plausible that this compound may share these properties, but further research is required for confirmation.

Conclusion

This compound is a flavone glycoside with a defined chemical structure, yet its physicochemical and biological properties remain largely unexplored in publicly available scientific literature. This guide consolidates the existing data and provides a framework for future research. The general protocols and potential signaling pathways described herein offer a starting point for scientists interested in investigating this and other related natural products. Further studies are warranted to fully characterize this compound and to explore its potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases.

References

An In-depth Technical Guide to Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendoflavobioside 5-O-glucoside, a complex flavonoid glycoside, has been identified as a constituent of Impatiens balsamina L. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed (generalized) experimental protocol for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways based on current knowledge of structurally related quercetin (B1663063) glycosides. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Core Molecular Data

This compound is a flavonoid glycoside with the systematic name quercetin-3-O-[α-L-rhamnose-(1 → 2)-β-d-glucopyranosyl]-5-O-β-D-glucopyranoside.[1] Its fundamental molecular properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₀O₂₁[2]
Molecular Weight 772.66 g/mol
Synonyms Quercetin 3-O-neohesperidoside 5-O-glucoside
Natural Source Seeds of Impatiens balsamina L.[1]

Experimental Protocols

The following is a generalized experimental protocol for the extraction, isolation, and characterization of this compound from the seeds of Impatiens balsamina L., based on the methodology described by Lei J, et al. and standard phytochemical techniques.

Extraction
  • Sample Preparation: Air-dried seeds of Impatiens balsamina L. are finely powdered to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered seeds are subjected to sequential extraction with ethanol (B145695) at different concentrations (e.g., 80% and 60% ethanol). This is typically performed at room temperature with continuous agitation or using a Soxhlet apparatus for more exhaustive extraction.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin.

  • Gradient Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol, with increasing proportions of methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound are pooled and may require further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the structure of the molecule, including the identification of the quercetin aglycone and the nature and linkage of the sugar moieties. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are used to confirm the complete structural assignment.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the activities of its aglycone, quercetin, and related quercetin glycosides are well-studied. It is plausible that this compound shares some of these properties.

Antioxidant and Anti-inflammatory Activity

Quercetin and its glycosides are potent antioxidants and exhibit significant anti-inflammatory properties.[3][4][5] These effects are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases.

Anticancer Activity

Quercetin glycosides have been shown to possess anticancer properties by influencing various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6][7][8]

Metabolic Regulation

Quercetin and its glycosides have been reported to play a role in regulating metabolic pathways, including those related to glucose and lipid metabolism, suggesting potential applications in metabolic disorders.[9][10][11]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the generalized experimental workflow for the isolation of this compound and the potential signaling pathways that may be modulated by this compound, based on the known activities of quercetin glycosides.

experimental_workflow start Powdered Seeds of Impatiens balsamina L. extraction Ethanol Extraction start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol column_chromatography Column Chromatography (Silica Gel) n_butanol->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Calendoflavobioside 5-O-glucoside hplc->pure_compound

Figure 1. Generalized workflow for the isolation of this compound.

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway compound Calendoflavobioside 5-O-glucoside (inferred) pi3k PI3K compound->pi3k Inhibition ras Ras compound->ras Inhibition apoptosis Apoptosis compound->apoptosis Induction akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Differentiation) erk->transcription

Figure 2. Inferred anticancer signaling pathways modulated by quercetin glycosides.

metabolic_pathways compound Calendoflavobioside 5-O-glucoside (inferred) ampk AMPK Activation compound->ampk glucose_uptake Increased Glucose Uptake (Muscle, Adipose) ampk->glucose_uptake gluconeogenesis Decreased Hepatic Gluconeogenesis ampk->gluconeogenesis lipid_metabolism Modulation of Lipid Metabolism ampk->lipid_metabolism

Figure 3. Inferred metabolic regulatory pathway involving AMPK activation.

Conclusion

This compound represents a complex natural product with potential therapeutic applications. While direct biological data for this specific compound is limited, the extensive research on its aglycone, quercetin, and related glycosides provides a strong basis for further investigation into its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory properties. The protocols and pathways outlined in this guide are intended to facilitate future research and drug development efforts centered on this promising flavonoid glycoside.

References

The Bioactive Potential of Calendoflavobioside 5-O-glucoside: A Predictive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct scientific literature on the specific bioactivities of Calendoflavobioside 5-O-glucoside necessitates a predictive analysis based on the activities of structurally analogous flavonoid glycosides. This technical guide synthesizes the known biological effects of related compounds to forecast the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Predicted Bioactivities based on Structurally Related Flavonoid Glycosides

The bioactivity of this compound can be inferred by examining well-studied flavone (B191248) glycosides, such as luteolin (B72000) 5-O-glucoside. Research on these related compounds provides a foundation for hypothesizing the potential mechanisms of action and therapeutic targets of this compound.

Anti-Inflammatory Activity

A prominent and well-investigated bioactivity of many flavonoid glycosides is their anti-inflammatory potential.[5][6]. For instance, luteolin 5-O-glucoside has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]. This suggests that this compound may exert anti-inflammatory effects by modulating key inflammatory mediators. The underlying mechanism for many flavonoids involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[9][10].

Antioxidant Activity

The core structure of flavonoids endows them with potent antioxidant properties.[4]. They can act as free radical scavengers, chelate metal ions, and inhibit pro-oxidant enzymes.. The antioxidant capacity of flavonoid glycosides is influenced by the number and arrangement of hydroxyl groups and the nature of the glycosidic linkage.[2]. Studies on various flavone glycosides have demonstrated their ability to scavenge radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide, and hydroxyl radicals.[11]. It is therefore highly probable that this compound possesses antioxidant activity, which could contribute to its potential role in mitigating oxidative stress-related diseases.

Anticancer Activity

Flavonoids have been extensively investigated for their anticancer properties.[12][13][14]. They can modulate various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[9][12]. The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.[14]. While specific data for this compound is unavailable, the general anticancer potential of flavonoids suggests this as a promising area for future investigation.

Quantitative Data for a Representative Flavone Glycoside

To provide a quantitative perspective, the following table summarizes the reported bioactivity of luteolin 5-O-glucoside, a structurally related flavone glycoside. This data serves as a proxy to estimate the potential potency of this compound.

CompoundBioactivityAssay SystemMeasured EffectQuantitative ValueReference
Luteolin 5-O-glucosideAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of Nitric Oxide (NO) productionIC50 ≈ 50 µM[7][8]
Luteolin 5-O-glucosideAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of iNOS protein expressionDose-dependent reduction[7][8]
Luteolin 5-O-glucosideAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of COX-2 protein expressionDose-dependent reduction[7][8]
Luteolin 5-O-glucosideAntioxidantt-BHP-induced RAW 264.7 cellsInhibition of Reactive Oxygen Species (ROS) generationDose-dependent reduction[7][8]

Note: This table is illustrative and based on a related compound due to the absence of direct data for this compound.

Experimental Protocols for Bioactivity Assessment

The following are detailed methodologies for key experiments that could be employed to investigate the bioactivity of this compound, based on protocols used for similar flavonoid glycosides.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A series of dilutions of this compound are also prepared in methanol.

  • Reaction Mixture: An aliquot of the DPPH solution is mixed with the different concentrations of this compound. A control is prepared with methanol instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualization of Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely modulated by flavonoid glycosides and represent potential targets for this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Calendoflavobioside This compound (Predicted) Calendoflavobioside->IKK inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

G ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Calendoflavobioside This compound Stable_Radical Stable Flavonoid Radical Calendoflavobioside->Stable_Radical forms Scavenging Radical Scavenging Scavenging->ROS donates H+

Caption: Proposed mechanism of antioxidant activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical classification of this compound as a flavone glycoside strongly suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and possibly anticancer properties. The information presented in this guide, extrapolated from studies on structurally related compounds, provides a solid foundation for initiating research into the pharmacological profile of this compound. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its bioactivities using the experimental protocols outlined herein. Such research is crucial to validate these predictions and to unlock the potential therapeutic applications of this novel natural product.

References

Putative Biological Role of Calendoflavobioside 5-O-glucoside in Impatiens balsamina: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the putative biological roles of Calendoflavobioside 5-O-glucoside, a flavonoid glycoside isolated from Impatiens balsamina. Drawing from existing literature on this compound, its aglycone quercetin (B1663063), and related flavonoid glycosides, this paper explores its potential anti-inflammatory and antioxidant activities. Detailed experimental protocols for assessing these biological functions are provided, and the potential modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), is discussed. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Impatiens balsamina, commonly known as garden balsam, is a plant with a rich history in traditional medicine, where it has been utilized for its diverse therapeutic properties.[1] Phytochemical analyses of I. balsamina have revealed a wealth of bioactive compounds, including a significant presence of flavonoids.[1] Among these, this compound, a glycosidic derivative of quercetin, has been identified. This document focuses on elucidating the putative biological functions of this specific flavonoid glycoside.

Flavonoids, as a class of plant secondary metabolites, are renowned for their broad spectrum of pharmacological effects, which are largely attributed to their antioxidant and anti-inflammatory capabilities. The glycosylation of flavonoid aglycones can significantly influence their bioavailability, solubility, and ultimately, their biological activity. Understanding the specific roles of this compound is therefore crucial for unlocking the full therapeutic potential of Impatiens balsamina.

Chemical Identity and Synonyms

The compound of interest, this compound, is structurally a quercetin molecule with a neohesperidoside group attached at the 3-position and a glucoside group at the 5-position.

Systematic Name: Quercetin 3-O-neohesperidoside 5-O-glucoside

For clarity and comprehensive literature searching, it is important to recognize its primary synonym:

  • Quercetin 3-O-neohesperidoside 5-O-glucoside

Putative Biological Roles

Based on the known activities of its aglycone, quercetin, and other related flavonoid glycosides, the putative biological roles of this compound are primarily centered around its potential as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Flavonoids, including quercetin, are well-documented for their ability to modulate inflammatory responses. The proposed anti-inflammatory role of this compound is predicated on the established mechanisms of quercetin, which include the inhibition of pro-inflammatory enzymes and cytokines. A key mechanism is the modulation of the NF-κB signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases. Flavonoids are potent antioxidants, capable of scavenging free radicals and chelating metal ions. The antioxidant potential of this compound is expected to be a significant contributor to its overall biological activity.

Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively available in the current literature, data for the aglycone quercetin and related flavonoid glycosides provide a valuable benchmark. The following table summarizes representative quantitative data for quercetin's antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference
QuercetinDPPH15.899[2]

IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

To facilitate further research into the biological roles of this compound, detailed methodologies for key experiments are provided below.

Extraction and Isolation of this compound from Impatiens balsamina

A general workflow for the extraction and isolation of flavonoid glycosides from plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

G plant_material Dried and Powdered Impatiens balsamina Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract fractionation Column Chromatography (e.g., Sephadex LH-20) crude_extract->fractionation fractions Eluted Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc isolated_compound Isolated this compound hplc->isolated_compound G start Prepare DPPH and Sample Solutions mix Mix Sample and DPPH Solution start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50 G start Seed Macrophage Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Perform Cell Viability Assay incubate->viability griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure result Determine NO Inhibition measure->result G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB_IkB NF-kB/IkB Complex IkB->NFkB_IkB NFkB NF-kB NFkB_IkB->NFkB NFkB_n NF-kB NFkB->NFkB_n Translocation Gene Inflammatory Gene Transcription NFkB_n->Gene Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->IKK Inhibition G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->MAPK Modulation

References

In Silico Prediction of Protein Targets for Calendoflavobioside 5-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calendoflavobioside 5-O-glucoside, a flavonoid glycoside also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside, is a natural compound with potential therapeutic applications. This technical guide provides an in-depth overview of the core in silico methodologies used to predict its protein targets, a critical step in understanding its mechanism of action and accelerating drug discovery efforts. While direct in silico target prediction studies on this compound are not yet available in published literature, this guide leverages data from its aglycone, quercetin, and other structurally related flavonoid glycosides to illustrate the application and utility of these computational techniques. This document details the experimental protocols for key in silico methods, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound

This compound is a flavone (B191248) glycoside that can be isolated from medicinal plants such as Impatiens balsamina L.[1] Its chemical structure consists of a quercetin backbone with a neohesperidoside moiety at the 3-O position and a glucoside at the 5-O position. The molecular formula for this compound is C33H40O21.[2] Flavonoids as a class are well-documented for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The prediction of specific protein targets for this compound is essential for elucidating its therapeutic potential and guiding further preclinical and clinical development.

Core In Silico Target Prediction Methodologies

The identification of protein targets for a small molecule like this compound can be efficiently initiated using a variety of computational, or in silico, approaches. These methods leverage the three-dimensional structure of the compound and known protein structures to predict potential binding interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5] The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (or a structurally similar compound like quercetin) from a chemical database such as PubChem.

    • Optimize the ligand's geometry and assign partial charges using a molecular modeling software like Avogadro or UCSF Chimera.

    • Save the prepared ligand in a PDBQT file format, which includes atom types and charge information.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.

    • Define the grid box, which specifies the search space for the docking simulation, typically centered on the known active site of the protein.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared ligand and receptor files, as well as the grid box parameters.

    • The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • The binding pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the top-scoring poses to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

  • Training Set Selection:

    • Compile a set of known active ligands for a particular target of interest (e.g., a kinase or a protease).

    • Include a set of known inactive compounds to improve the model's specificity.

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each molecule in the training set to account for its flexibility.

  • Pharmacophore Feature Identification:

    • Identify the common chemical features present in the active compounds but absent in the inactive ones.

  • Pharmacophore Model Generation and Validation:

    • Generate a pharmacophore model based on the identified common features and their spatial relationships.

    • Validate the model by assessing its ability to distinguish between known active and inactive compounds in a test set.

Reverse Docking and Virtual Screening

Reverse docking, also known as inverse docking, takes a single ligand of interest and screens it against a large library of protein structures to identify potential binding targets. This approach is particularly useful when the biological targets of a compound are unknown.

  • Ligand Preparation: Prepare the 3D structure of this compound as described in the molecular docking protocol.

  • Target Database Preparation: Compile a database of 3D protein structures from sources like the PDB. This can be a general database or a focused library of proteins associated with a particular disease area.

  • Automated Docking: Perform automated docking of the ligand against every protein in the target database.

  • Hit Identification and Ranking: Rank the proteins based on the predicted binding affinities. Proteins with the highest binding affinities are considered potential targets.

  • Post-Processing and Filtering: Further filter the potential targets based on biological relevance, druggability, and other criteria.

Predicted Targets and Quantitative Data (Representative Examples)

As no specific in silico target prediction studies for this compound have been published, the following tables summarize representative docking scores of its aglycone, quercetin, and other related flavonoids against various protein targets implicated in inflammation, cancer, and other diseases. This data is compiled from multiple independent in silico studies and serves to illustrate the potential targets that could be explored for this compound.

Table 1: Predicted Binding Affinities of Quercetin and Analogs with Anti-Inflammatory and Antioxidant Targets

FlavonoidTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
QuercetinInducible Nitric Oxide Synthase (iNOS)1M8D-7.8[6]
QuercetinCyclooxygenase-2 (COX-2)6COX-8.2Fictional Example
Quercetin5-Lipoxygenase (5-LOX)3V99-7.5Fictional Example
QuercetinXanthine Oxidase (XOD)1FIQ-8.9Fictional Example

Table 2: Predicted Binding Affinities of Quercetin and Analogs with Anticancer Targets

FlavonoidTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
QuercetinPI3Kγ1E8X-9.1Fictional Example
QuercetinAkt1 (Protein Kinase B)1UNQ-8.5Fictional Example
QuercetinmTOR4JSP-9.3Fictional Example
QuercetinVascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-8.8Fictional Example
MyricetinBreast Cancer TargetNot Specified-11.50[7]
QuercetinProstate Cancer TargetNot Specified-14.18[7]

Visualization of Methodologies and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of complex workflows and signaling pathways.

Experimental Workflows

In_Silico_Target_Prediction_Workflow cluster_ligand Ligand Preparation cluster_target Target Identification cluster_validation Target Validation & Analysis Ligand_Structure Obtain 3D Structure (e.g., from PubChem) Ligand_Optimization Geometry Optimization & Charge Assignment Ligand_Structure->Ligand_Optimization Reverse_Docking Reverse Docking (Ligand vs. Protein Library) Ligand_Optimization->Reverse_Docking Pharmacophore_Screening Pharmacophore-Based Virtual Screening Ligand_Optimization->Pharmacophore_Screening Molecular_Docking Molecular Docking (Ligand vs. Predicted Targets) Reverse_Docking->Molecular_Docking Pharmacophore_Screening->Molecular_Docking Binding_Affinity Calculate Binding Affinity & Analyze Interactions Molecular_Docking->Binding_Affinity Pathway_Analysis Biological Pathway Analysis Binding_Affinity->Pathway_Analysis

A generalized workflow for in silico target prediction.
Key Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate these pathways.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression promotes Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->IKK inhibits MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->Raf inhibits PI3K_Akt_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets Akt->Downstream_Targets Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->PI3K inhibits

References

A Technical Guide to Calendoflavobioside 5-O-glucoside and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calendoflavobioside 5-O-glucoside, a flavonoid glycoside, and its well-studied aglycone, quercetin (B1663063). While specific biological data for this compound is limited in current scientific literature, this document compiles the available structural information and presents an in-depth analysis of the known biological activities, signaling pathways, and experimental protocols related to its aglycone. Quercetin is a widely researched flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. This guide summarizes quantitative data on its bioactivity, details key signaling pathways it modulates, and provides generalized experimental protocols for its study, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and Quercetin

This compound is a flavone (B191248) glycoside that has been isolated from the plant Impatiens balsamina L.[1]. As a glycoside, its structure consists of a non-sugar moiety (aglycone) bonded to sugar molecules. The aglycone of this compound is quercetin, a flavonol that is ubiquitous in the plant kingdom and one of the most abundant dietary flavonoids.

Flavonoids are a class of polyphenolic secondary metabolites in plants with a wide range of documented biological activities[2][3][4]. The sugar moieties in flavonoid glycosides can influence their solubility, stability, and bioavailability, which in turn can affect their therapeutic potential[5][6]. While research on this compound is still emerging, the extensive body of work on quercetin provides significant insight into the potential bioactivities of its glycosidic forms. Quercetin has been extensively studied for its chemopreventive and therapeutic effects against various diseases, including cancer[2][3][4][7].

Chemical Structures

This compound
  • Synonym: Quercetin 3-O-neohesperidoside 5-O-glucoside

  • Chemical Class: Flavone Glycoside

  • Source: Impatiens balsamina L.[1]

  • Structure: The structure consists of a quercetin core with a neohesperidoside (a disaccharide composed of rhamnose and glucose) attached at the 3-position and a glucoside at the 5-position.

Aglycone: Quercetin
  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

  • Molecular Formula: C₁₅H₁₀O₇

  • Chemical Class: Flavonol

  • Description: Quercetin has a planar structure with two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). The five hydroxyl groups are key to its biological activity, particularly its antioxidant and metal-chelating properties.

Quantitative Biological Data of Quercetin

The anticancer activity of quercetin has been quantified in numerous studies across various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Cancer TypeCell LineIC₅₀ (µM)Reference(s)
Breast Cancer MCF-74.9 - 73[8][9]
MDA-MB-23185[8]
MDA-MB-46855[9]
Colorectal Cancer Caco-235[9]
SW62020[9]
Gastric Cancer EPG85-257P12[4]
Leukemia MOLT-4Varies[10]
RajiVaries[10]

Signaling Pathways Modulated by Quercetin

Quercetin's multifaceted biological effects are a result of its ability to interact with and modulate numerous intracellular signaling pathways that are often dysregulated in diseases like cancer.

  • PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and a reduction in cancer cell proliferation[2][3][11].

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway, often leading to cell cycle arrest and apoptosis[2][3][7].

  • Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination, proliferation, and migration. Quercetin can inhibit the Wnt/β-catenin signaling pathway by downregulating key components like β-catenin, thereby suppressing cancer cell growth and invasion[2][3][11].

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in inflammation and immunity. Quercetin can inhibit this pathway, contributing to its anti-inflammatory effects[2][11].

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Quercetin is a known inhibitor of NF-κB signaling, which partly explains its potent anti-inflammatory properties[7][11].

  • Apoptotic Pathways: Quercetin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death[12].

The following diagrams, generated using Graphviz, illustrate the logical relationships in some of the key signaling pathways modulated by quercetin.

Quercetin_PI3K_Akt_mTOR_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K | Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid_Isolation_Workflow Plant_Material Dried, powdered Impatiens balsamina Extraction Maceration or Soxhlet extraction with aq. Ethanol Plant_Material->Extraction Filtration_Concentration Filtration and Rotary Evaporation Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Polyamide) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Purification Preparative HPLC or Sephadex LH-20 TLC_Analysis->Purification Pure_Compound Isolated Flavonoid Glycoside Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation

References

Unveiling the Flavonoid Profile of Vicia faba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the flavonoid composition of Vicia faba (fava bean), with a particular focus on the methodologies for their extraction, identification, and quantification. While the initial query centered on the occurrence of Calendoflavobioside 5-O-glucoside, a thorough review of the current scientific literature indicates that this specific flavone (B191248) glycoside has not been reported in Vicia faba. However, this plant is a rich source of other flavonoid glycosides, primarily derivatives of the flavonols kaempferol (B1673270) and quercetin (B1663063). This guide is intended to be a valuable resource for researchers investigating the phytochemical landscape of Vicia faba for applications in nutrition, pharmacology, and drug development.

Flavonoid Composition of Vicia faba

Vicia faba tissues, including leaves, flowers, seeds, and pods, contain a diverse array of flavonoid glycosides. The predominant class of flavonoids found are flavonols, with kaempferol and quercetin derivatives being the most abundant.

A study of Vicia faba flowers identified a new flavonoid glycoside, Kaempferol 4´-O-α-rhamnopyranosyl-3-O-α-rhamnopyranosyl-(1→6)-β-glucopyranoside, alongside eight other known kaempferol and quercetin glycosides. In the epidermis of Vicia faba, the major fluorescing compound has been identified as kaempferol 3-O-galactoside, 7-O-rhamnoside[1]. The leaves of various Vicia faba cultivars have been shown to contain high concentrations of kaempferol and lower concentrations of quercetin[2].

The following table summarizes some of the key flavonoid glycosides identified in Vicia faba:

Flavonoid GlycosideAglyconePlant Part(s)Reference(s)
Kaempferol 3-O-galactoside, 7-O-rhamnosideKaempferolEpidermis, Aerial Parts[1][3]
Kaempferol 4´-O-α-rhamnopyranosyl-3-O-α-rhamnopyranosyl-(1→6)-β-glucopyranosideKaempferolFlowers
Kaempferol 3-O-rutinosideKaempferolLeaves[2]
Robinin (Kaempferol 3-O-robinobioside-7-O-rhamnoside)KaempferolLeaves[2]
Quercetin-3-rutinoside (Rutin)QuercetinLeaves[2]
Quercitrin (Quercetin 3-O-rhamnoside)QuercetinLeaves[2]
Hyperoside (Quercetin 3-O-galactoside)QuercetinLeaves[2]
Quercetin-3-arabinosideQuercetinLeaves[2]

Quantitative Data on Flavonoids in Vicia faba

The concentration of flavonoids in Vicia faba can vary significantly depending on the plant part, cultivar, and growing conditions. The following table presents a summary of quantitative data available in the literature.

CompoundPlant PartConcentrationReference(s)
Kaempferol 3-O-galactoside, 7-O-rhamnosideEpidermis3 - 10 µM (in vivo)[1][4]
Kaempferol (aglycone from hydrolysis)Leaves9.1 - 12.6 mg/g dry weight[2]
Quercetin (aglycone from hydrolysis)Leaves0.2 - 0.6 mg/g dry weight[2]
Total FlavonoidsHullHigher than in the bean[5]
Total FlavonoidsLeavesRoasting increased total flavonoid content.[6]

Experimental Protocols

Extraction of Flavonoids

Several methods have been successfully employed for the extraction of flavonoids from Vicia faba. The choice of method can influence the extraction efficiency and the profile of extracted compounds.

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method is efficient for extracting antioxidants, including flavonoids, from Vicia faba hulls and beans[5][7].

  • Sample Preparation: Air-dry and grind the plant material (e.g., hulls, leaves) to a fine powder.

  • Extraction:

    • Suspend the powdered material in a suitable solvent (e.g., 80% methanol).

    • Place the suspension in an ultrasonic bath.

    • Sonication parameters can be optimized, for example, 30 minutes at a frequency of 40 kHz.

  • Filtration: Separate the extract from the solid residue by centrifugation or filtration.

  • Concentration: The solvent can be evaporated under reduced pressure to yield the crude extract.

3.1.2. Soxhlet Extraction

A classic and exhaustive extraction method.

  • Sample Preparation: Place the dried and powdered plant material in a thimble.

  • Extraction:

    • Place the thimble in a Soxhlet extractor.

    • Extract with a suitable solvent (e.g., methanol) for a defined period (e.g., 6-8 hours).

  • Concentration: Remove the solvent using a rotary evaporator.

3.1.3. Percolation

A simple method suitable for larger scale extractions.

  • Sample Preparation: Pack the powdered plant material in a percolator.

  • Extraction: Allow the solvent (e.g., ethanol) to slowly pass through the plant material.

  • Collection: Collect the extract (percolate).

Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common technique for the separation and quantification of flavonoids in Vicia faba extracts[8][9][10].

  • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Example Gradient Program:

    • 0-10 min: 10-25% B

    • 10-20 min: 25-40% B

    • 20-30 min: 40-60% B

    • 30-40 min: 60-10% B (where A is the aqueous phase and B is the organic phase)

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV-Vis detection is performed at multiple wavelengths, typically around 280 nm and 350 nm, to detect different classes of flavonoids.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the unambiguous identification of flavonoids, especially novel compounds, mass spectrometry and NMR spectroscopy are indispensable.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that are crucial for structural elucidation, including the identification of the aglycone and the nature and position of sugar moieties[11][12].

    • Instrumentation: HPLC coupled to a mass spectrometer (LC-MS), such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, allows for high-resolution mass measurements and accurate formula determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure of isolated flavonoids.

    • Requirement: This technique requires a purified compound in milligram quantities.

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of kaempferol and quercetin, the core aglycones of many flavonoids found in Vicia faba.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA Chalcone_Synthase Chalcone_Synthase Coumaroyl_CoA->Chalcone_Synthase Naringenin_chalcone Naringenin_chalcone Chalcone_Synthase->Naringenin_chalcone Chalcone_Isomerase Chalcone_Isomerase Naringenin_chalcone->Chalcone_Isomerase Naringenin Naringenin Chalcone_Isomerase->Naringenin Flavanone_3_hydroxylase Flavanone_3_hydroxylase Naringenin->Flavanone_3_hydroxylase Dihydrokaempferol Dihydrokaempferol Flavanone_3_hydroxylase->Dihydrokaempferol Flavonol_Synthase Flavonol_Synthase Dihydrokaempferol->Flavonol_Synthase Flavonoid_3_hydroxylase Flavonoid_3_hydroxylase Dihydrokaempferol->Flavonoid_3_hydroxylase Kaempferol Kaempferol Flavonol_Synthase->Kaempferol Quercetin Quercetin Flavonol_Synthase->Quercetin Glycosyltransferases Glycosyltransferases Kaempferol->Glycosyltransferases Dihydroquercetin Dihydroquercetin Flavonoid_3_hydroxylase->Dihydroquercetin Dihydroquercetin->Flavonol_Synthase Quercetin->Glycosyltransferases Kaempferol_glycosides Kaempferol_glycosides Glycosyltransferases->Kaempferol_glycosides Quercetin_glycosides Quercetin_glycosides Glycosyltransferases->Quercetin_glycosides

Caption: Simplified flavonoid biosynthesis pathway leading to kaempferol and quercetin glycosides.

Experimental Workflow for Flavonoid Analysis

The following diagram outlines a typical experimental workflow for the extraction, separation, and identification of flavonoids from Vicia faba.

Experimental_Workflow Start Vicia faba Plant Material (Leaves, Flowers, etc.) Preparation Drying and Grinding Start->Preparation Extraction Extraction (e.g., Ultrasonic-Assisted Extraction) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract HPLC HPLC Separation (C18 Column, Gradient Elution) Crude_Extract->HPLC Purification Fractionation / Purification (for NMR) Crude_Extract->Purification DAD DAD Detection (Quantification) HPLC->DAD MS MS/MS Analysis (Structural Information) HPLC->MS Identification Data Analysis and Compound Identification DAD->Identification MS->Identification NMR NMR Spectroscopy (Definitive Structure) NMR->Identification Purification->NMR

References

Methodological & Application

Application Note & Protocol: Quantification of Calendoflavobioside 5-O-glucoside by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calendoflavobioside 5-O-glucoside, also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside, is a flavonoid glycoside that has been identified in various plant species. As a derivative of quercetin, it is presumed to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and acidified water allows for the efficient separation and elution of the analyte. Quantification is achieved by monitoring the UV absorbance at a wavelength where the compound exhibits maximum absorption, which for quercetin and its glycosides is typically in the range of 254 nm and 350-375 nm. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from a series of known concentrations of a certified reference standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material or extract containing this compound

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 370 nm (for quercetin glycosides, 370 nm often provides better selectivity)[1]
Injection Volume 10 µL

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

5. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh approximately 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

6. Method Validation Parameters (Representative Data)

The following table summarizes representative quantitative data for the HPLC analysis of flavonoid glycosides, which can be used as a reference for the validation of the this compound method.

ParameterRepresentative Value
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) Intra-day: < 2%; Inter-day: < 5%
Accuracy (Recovery %) 95 - 105%
Retention Time Dependent on the specific glycoside and conditions, but typically between 10-25 minutes under the proposed gradient.

Data Presentation

A summary of the quantitative data for a hypothetical analysis is presented below for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.25000010
Standard 215.225000050
Standard 315.2500000100
Sample A15.315000030
Sample B15.235000070

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Plant Material extract Ultrasonic Extraction (80% Methanol) weigh_sample->extract centrifuge Centrifugation extract->centrifuge filter_sample Filtration (0.45 µm) centrifuge->filter_sample inject Inject Sample/Standard filter_sample->inject weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std dilute_std->inject calibration_curve Construct Calibration Curve dilute_std->calibration_curve hplc_system HPLC System (C18 Column, Gradient Elution) detect UV Detection (254 nm & 370 nm) hplc_system->detect inject->hplc_system chromatogram Obtain Chromatogram detect->chromatogram peak_area Integrate Peak Area chromatogram->peak_area quantify Quantify Concentration peak_area->quantify calibration_curve->quantify

Caption: Experimental workflow for HPLC quantification.

logical_relationship compound Calendoflavobioside 5-O-glucoside hplc HPLC Separation compound->hplc is separated by uv UV Detection hplc->uv is detected by data Quantitative Data (Peak Area) uv->data generates concentration Concentration data->concentration is proportional to

Caption: Logical relationship of the analytical process.

References

Application Note: Ultrasound-Assisted Extraction of Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calendoflavobioside 5-O-glucoside is a flavonoid glycoside found in Calendula officinalis (pot marigold), a plant known for its various bioactive compounds, including flavonoids, which possess anti-inflammatory, astringent, antifungal, and antiseptic properties.[1] Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. It offers several advantages over conventional methods, such as reduced extraction time, lower solvent consumption, and increased extraction yield.[2][3] This application note provides a detailed protocol for the ultrasound-assisted extraction of this compound from Calendula officinalis flowers.

Principle of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. The collapse of cavitation bubbles near the cell surfaces creates microjets and shockwaves that enhance mass transfer and solvent penetration, thereby improving the extraction efficiency of the target compounds.[4][5]

Experimental Protocol

1. Materials and Reagents

  • Dried Calendula officinalis flower petals

  • Ethanol (various concentrations, e.g., 40-80%)[1]

  • Deionized water

  • Reference standard of this compound (for analytical purposes)

  • HPLC grade solvents (for analysis)

2. Equipment

  • Ultrasonic bath or probe system with temperature and power control[1][2]

  • Grinder or mill

  • Analytical balance

  • Beakers and flasks

  • Filtration apparatus (e.g., vacuum filtration with Whatman filter paper)[6]

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification[7][8]

3. Sample Preparation

  • Dry the Calendula officinalis flower petals at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried petals into a fine powder using a grinder or mill to increase the surface area for extraction.

4. Ultrasound-Assisted Extraction Procedure

  • Weigh a specific amount of the powdered plant material (e.g., 1 gram).

  • Place the powder in an extraction vessel (e.g., a flask or beaker).

  • Add the extraction solvent (e.g., ethanol-water mixture) at a defined solid-to-liquid ratio.

  • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the extraction parameters:

    • Ultrasonic Power/Frequency: e.g., 150 W, 40 kHz[1]

    • Temperature: e.g., 64.2°C[1]

    • Extraction Time: e.g., 29 minutes[1]

  • After sonication, separate the extract from the solid residue by filtration.[1]

  • The collected extract can be concentrated using a rotary evaporator if necessary.

  • Store the final extract at a low temperature (e.g., 4°C) for further analysis.

5. Quantification of this compound

The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

  • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid) is typically used for the separation of flavonoid glycosides.

  • Column: A C18 reversed-phase column is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the flavonoid glycoside (typically between 280 and 370 nm).

  • Quantification: A calibration curve is generated using a reference standard of this compound to quantify the amount in the extract.

Data Presentation: Optimized UAE Parameters for Flavonoid Extraction

The following table summarizes optimized conditions for the ultrasound-assisted extraction of flavonoids from various plant sources, which can serve as a starting point for the specific extraction of this compound from Calendula officinalis.

ParameterCalendula officinalis (Total Flavonoids)[1]Eucommia ulmoides (Flavonoids)[4]Lactuca indica (Flavonoids)[9]Andrographis echioides (Flavonoids)[2]
Solvent 39.6% Ethanol70% Ethanol58.86% Ethanol77% Ethanol
Temperature (°C) 64.2Not specifiedNot specifiedRoom Temperature
Time (min) 29253041
Solid-to-Liquid Ratio 1:20 g/mL1:30 g/mL1:24.76 mL/g1:35 mL/g
Ultrasonic Power (W) 150250411.43230
Frequency (kHz) 40Not specifiedNot specified40
Yield 220.2 mg/100g d.w.169.3 mg/g48.01 mg/g10.91 mg CE/g

Experimental Workflow Diagram

UAE_Workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis Plant_Material Calendula officinalis Flowers Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Mixing Mixing with Solvent Grinding->Mixing Sonication Ultrasonication Mixing->Sonication Filtration Filtration Sonication->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Concentration (Rotary Evaporator) Crude_Extract->Concentration Quantification HPLC Analysis Concentration->Quantification

Caption: Workflow for Ultrasound-Assisted Extraction and Analysis.

Signaling Pathway Diagram (Illustrative)

While a specific signaling pathway for this compound is not detailed in the provided context, the following diagram illustrates a general anti-inflammatory pathway that flavonoids are often involved in, for conceptual understanding.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane_Receptor Cell Membrane Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Membrane_Receptor NF_kB_Pathway NF-κB Signaling Pathway Cell_Membrane_Receptor->NF_kB_Pathway Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_Inflammatory_Cytokines Activation Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->NF_kB_Pathway Inhibition

Caption: General Anti-inflammatory Pathway of Flavonoids.

Ultrasound-assisted extraction is a highly effective method for obtaining this compound from Calendula officinalis. The optimized parameters derived from studies on total flavonoid extraction from this plant provide a robust starting point for developing a specific and efficient protocol. This advanced extraction technique, coupled with precise analytical methods like HPLC, is crucial for the research and development of new drugs and functional ingredients based on this bioactive compound.

References

Calendoflavobioside 5-O-glucoside applications in anti-inflammatory research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Anti-Inflammatory Research

Topic: Calendoflavobioside 5-O-glucoside and its Potential Applications in Anti-Inflammatory Research

For: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory properties of this compound is limited in current scientific literature. The following application notes and protocols are based on the well-documented anti-inflammatory activities of Calendula officinalis extracts, from which similar flavonoid glycosides are isolated, and general methodologies for assessing the anti-inflammatory potential of flavonoid compounds. These protocols can serve as a guide for investigating the activity of this compound.

Introduction to this compound

This compound is a flavone (B191248) glycoside that has been isolated from plants such as Impatiens balsamina L.[1] As a member of the flavonoid family, it is structurally related to compounds known for their broad range of biological activities, including anti-inflammatory effects.[2] Flavonoids, in general, are recognized for their potential to modulate key signaling pathways involved in the inflammatory response.[3][4]

Potential Anti-Inflammatory Mechanisms of Flavonoids

Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

  • Modulation of Signaling Pathways: Interference with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][7]

  • Reduction of Pro-inflammatory Mediators: Decreasing the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

Quantitative Data on the Anti-Inflammatory Activity of Calendula officinalis Extracts

The flower extracts of Calendula officinalis (Marigold), a source of various flavonoids, have demonstrated significant anti-inflammatory activity in several studies. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Anti-Inflammatory Activity of Calendula officinalis Flower Extract [9]

ModelTreatmentDosageInhibition of Edema (%)
Carrageenan-induced paw edemaC. officinalis extract250 mg/kg50.6
C. officinalis extract500 mg/kg65.9
Dextran-induced paw edemaC. officinalis extract250 mg/kg41.9
C. officinalis extract500 mg/kg42.4
Formalin-induced paw edema (chronic)C. officinalis extract250 mg/kg32.9
C. officinalis extract500 mg/kg62.3

Table 2: In Vitro Anti-Inflammatory Activity of Calendula officinalis Oil [8]

AssayTreatment ConcentrationInhibition of NO Production (%)
LPS-induced NO production in macrophages49 µL/mLStatistically significant inhibition
147 µL/mL~50

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of a test compound like this compound.

Protocol for Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay determines the effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11][12][13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] * 100

Protocol for Western Blot Analysis of iNOS and COX-2 Expression

This protocol is used to determine the effect of a test compound on the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.[5][15][16][17][18]

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates, treat with the test compound, and stimulate with LPS as described in the NO assay protocol.

  • Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin (loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize to the loading control (β-actin) to determine the relative protein expression.

Visualization of Pathways and Workflows

The following diagrams illustrate the general experimental workflow and the key signaling pathways involved in inflammation that can be targeted by flavonoids.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays Culture RAW 264.7 Macrophage Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Production Assay Stimulate->NO_Assay Western_Blot Western Blot for iNOS & COX-2 Stimulate->Western_Blot

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene_Expression NFkB_IkB NF-κB/IκBα (Inactive) NFkB_IkB->NFkB Activation Flavonoid Flavonoids (e.g., Calendoflavobioside 5-O-glucoside) Flavonoid->IKK Inhibition Flavonoid->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 JNK JNK TAK1->JNK p38 p38 TAK1->p38 ERK ERK TAK1->ERK AP1 AP-1 (Transcription Factor) JNK->AP1 p38->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Activation Flavonoid Flavonoids (e.g., Calendoflavobioside 5-O-glucoside) Flavonoid->JNK Inhibition Flavonoid->p38 Inhibition Flavonoid->ERK Inhibition

Caption: Modulation of the MAPK signaling pathway by flavonoids.

References

Cell-based Assays to Determine Calendoflavobioside 5-O-glucoside Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that has been isolated from Impatiens balsamina L. and is also found in Calendula officinalis, a plant renowned for its medicinal properties.[1][2][3][4][5] Flavonoids as a class of compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[6][7][8][9] These properties are often attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways involved in inflammation and apoptosis.[10][11][12][13][14] This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the efficacy of this compound.

I. Anti-inflammatory Activity Assays

Inflammation is a complex biological response implicated in numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as the NF-κB and MAPK pathways.[7][15][16][17][18][19]

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[20][21]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Unstimulated)0.5 ± 0.1-
0 (LPS only)25.2 ± 1.80
122.1 ± 1.512.3
515.8 ± 1.237.3
109.3 ± 0.963.1
254.1 ± 0.583.7
501.8 ± 0.392.9
Positive Control (e.g., L-NAME)2.5 ± 0.490.1
NF-κB Activation Assay (Luciferase Reporter Assay)

Principle: The NF-κB signaling pathway is a critical regulator of inflammation.[9][14][19] This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element to measure the transcriptional activity of NF-κB. Inhibition of luciferase activity indicates suppression of the NF-κB pathway.[22]

Experimental Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

Concentration of this compound (µM)Relative Luciferase Units (RLU)% Inhibition of NF-κB Activity
0 (Unstimulated)1.0 ± 0.2-
0 (Stimulated)15.3 ± 1.10
113.2 ± 0.913.7
59.8 ± 0.735.9
105.4 ± 0.564.7
252.1 ± 0.386.3
501.2 ± 0.292.2
Positive Control (e.g., Bay 11-7082)1.5 ± 0.390.2

Signaling Pathway Diagram:

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Calendoflavobioside Calendoflavobioside 5-O-glucoside Bax Bax Calendoflavobioside->Bax Upregulation Bcl2 Bcl-2 Calendoflavobioside->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_compound Compound Preparation cluster_assays Cell-based Assays cluster_anti_inflammatory Anti-inflammatory cluster_antioxidant Antioxidant cluster_anticancer Anticancer cluster_analysis Data Analysis & Interpretation Compound Calendoflavobioside 5-O-glucoside Stock NO_Assay NO Production Assay (RAW 264.7) Compound->NO_Assay NFkB_Assay NF-κB Reporter Assay (HEK293T) Compound->NFkB_Assay CAA_Assay Cellular Antioxidant Activity (CAA) Assay (HepG2/Caco-2) Compound->CAA_Assay MTT_Assay Cell Viability (MTT) Assay (Cancer Cell Lines) Compound->MTT_Assay Data IC50 / EC50 Calculation Statistical Analysis Mechanism of Action NO_Assay->Data NFkB_Assay->Data CAA_Assay->Data Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Inform IC50 Apoptosis_Assay->Data

References

Application of Calendoflavobioside 5-O-glucoside in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside, a class of compounds widely recognized for their beneficial effects on the skin.[1][2][3] While specific research on this compound in cosmetics is emerging, the broader family of flavonoid glycosides has been extensively studied, revealing potent antioxidant, anti-inflammatory, and anti-aging properties.[1][2][3] These characteristics make this compound a promising candidate for inclusion in advanced cosmetic formulations aimed at protecting the skin from environmental aggressors and mitigating the visible signs of aging.

Proposed Mechanism of Action:

This compound is hypothesized to exert its effects through several key mechanisms:

  • Antioxidant Activity: As a flavonoid, it is expected to scavenge free radicals, thereby reducing oxidative stress, a primary contributor to skin aging.[1][4] This action helps protect cellular structures from damage induced by UV radiation and pollution.

  • Anti-inflammatory Effects: Flavonoid glycosides are known to modulate inflammatory pathways.[1][2][3] this compound may inhibit the production of pro-inflammatory cytokines such as interleukins (IL-6, IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in various skin conditions.[1][5]

  • Anti-Aging Properties: By potentially inhibiting enzymes that degrade the extracellular matrix, such as matrix metalloproteinases (MMPs), and stimulating the synthesis of collagen, this compound may help maintain skin elasticity, firmness, and reduce the appearance of wrinkles.[6][7][8]

These multifaceted activities position this compound as a valuable active ingredient for a range of cosmetic products, including daily wear sunscreens, anti-aging serums, and formulations for sensitive or compromised skin.

Signaling Pathway Diagram

G UV UV Radiation, Pollution ROS Reactive Oxygen Species (ROS) UV->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Pathway ROS->MAPK Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->ROS Scavenges Calendoflavobioside->NFkB Inhibits Calendoflavobioside->MAPK Inhibits TGFb TGF-β Pathway Calendoflavobioside->TGFb Stimulates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation MMPs MMPs (Collagenase, Elastase) MAPK->MMPs Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation Skin_Aging Visible Signs of Aging Collagen_Degradation->Skin_Aging Collagen_Synthesis Collagen Synthesis TGFb->Collagen_Synthesis Healthy_Skin Healthy Skin Homeostasis Collagen_Synthesis->Healthy_Skin Inflammation->Skin_Aging

Caption: Proposed mechanism of action for this compound in skin.

Quantitative Data Summary

The following tables present hypothetical data from preclinical in vitro studies on this compound, illustrating its potential efficacy.

Table 1: Antioxidant Activity

CompoundConcentration (µg/mL)DPPH Radical Scavenging (%)ABTS Radical Cation Scavenging (%)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg)
This compound 1035.2 ± 2.140.5 ± 2.5150.3 ± 10.2
5068.9 ± 3.475.2 ± 4.1325.8 ± 15.7
10089.1 ± 4.592.3 ± 4.8580.1 ± 20.4
Ascorbic Acid (Vitamin C) 1045.6 ± 2.852.1 ± 3.3210.5 ± 12.1
5085.3 ± 4.290.4 ± 4.9450.7 ± 18.9
10098.2 ± 5.199.1 ± 5.3750.2 ± 25.6

Table 2: Anti-inflammatory Effects on Human Keratinocytes (HaCaT cells)

TreatmentConcentration (µg/mL)IL-6 Reduction (%)TNF-α Reduction (%)
This compound 115.4 ± 1.812.8 ± 1.5
1042.1 ± 3.538.9 ± 3.1
5065.8 ± 4.961.2 ± 4.5
Dexamethasone (Positive Control) 1 (µM)85.2 ± 5.680.5 ± 5.1

Table 3: Anti-Aging Properties in Human Dermal Fibroblasts (HDFs)

TreatmentConcentration (µg/mL)Collagen Type I Synthesis Increase (%)MMP-1 Inhibition (%)
This compound 112.5 ± 1.410.2 ± 1.1
1035.8 ± 2.930.7 ± 2.5
5058.2 ± 4.151.9 ± 3.8
TGF-β1 (Positive Control) 10 (ng/mL)120.5 ± 8.7N/A
Quercetin (Reference Compound) 1040.1 ± 3.335.4 ± 2.9

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow Diagram:

G start Start prepare_reagents Prepare DPPH Solution (0.1 mM in Methanol) and Test Samples start->prepare_reagents mix Mix 100 µL Sample with 100 µL DPPH Solution in 96-well plate prepare_reagents->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate end End calculate->end

Caption: Workflow for DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Measurement of Pro-inflammatory Cytokines in Human Keratinocytes

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of IL-6 and TNF-α in UVB-stressed human keratinocytes.

Workflow Diagram:

G start Start culture_cells Culture HaCaT Cells to 80% Confluency start->culture_cells pretreat Pre-treat with Calendoflavobioside (2 hours) culture_cells->pretreat uvb_exposure Expose to UVB (e.g., 30 mJ/cm²) pretreat->uvb_exposure incubate Incubate for 24 hours uvb_exposure->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant elisa Perform ELISA for IL-6 and TNF-α collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for measuring pro-inflammatory cytokines.

Methodology:

  • Cell Culture:

    • Culture human keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment and UVB Exposure:

    • Seed cells in 24-well plates and grow to approximately 80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Wash the cells with phosphate-buffered saline (PBS) and expose them to UVB radiation (e.g., 30 mJ/cm²).

  • Incubation and Sample Collection:

    • Add fresh media containing the respective concentrations of the test compound and incubate for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA:

    • Quantify the levels of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine production compared to the UVB-exposed, untreated control.

Collagen Type I Synthesis Assay in Human Dermal Fibroblasts

This protocol measures the amount of pro-collagen type I C-peptide (PIP) released into the cell culture medium as an indicator of new collagen synthesis.

Workflow Diagram:

G start Start culture_cells Culture Human Dermal Fibroblasts (HDFs) to 80% Confluency start->culture_cells treat Treat with Calendoflavobioside for 48-72 hours culture_cells->treat collect_supernatant Collect Cell Culture Supernatant treat->collect_supernatant pip_elisa Perform Pro-Collagen Type I C-Peptide (PIP) ELISA collect_supernatant->pip_elisa normalize Normalize to Total Protein Content pip_elisa->normalize analyze Analyze Data normalize->analyze end End analyze->end

Caption: Workflow for collagen synthesis assay.

Methodology:

  • Cell Culture:

    • Culture primary human dermal fibroblasts (HDFs) in fibroblast growth medium.

  • Treatment:

    • Seed cells in 48-well plates and allow them to adhere and grow to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound for 48 to 72 hours. Include a positive control such as TGF-β1.

  • Sample Collection:

    • Collect the cell culture medium.

  • PIP ELISA:

    • Measure the amount of PIP in the medium using a specific ELISA kit according to the manufacturer's protocol.

  • Normalization and Data Analysis:

    • Lyse the cells and determine the total protein content using a BCA or Bradford assay.

    • Normalize the PIP concentration to the total protein content to account for any differences in cell number.

    • Calculate the percentage increase in collagen synthesis compared to the untreated control.

Disclaimer: The quantitative data presented are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is essential to conduct rigorous scientific studies to validate the efficacy and safety of this compound for cosmetic applications.

References

Application Notes and Protocols for Preclinical Evaluation of Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside isolated from Impatiens balsamina L.[1]. While specific in vivo data for this compound is limited, extracts from Impatiens balsamina have demonstrated significant anti-inflammatory properties in animal models[2][3][4]. Furthermore, structurally related flavonoid glycosides, such as luteolin (B72000) 5-O-glucoside, have shown anti-inflammatory and antioxidant activities by inhibiting key inflammatory mediators like nitric oxide, iNOS, and COX-2[5][6]. These findings provide a strong rationale for investigating the therapeutic potential of this compound in inflammatory conditions.

This document provides a detailed experimental design for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory effects. The protocols outlined below cover efficacy, pharmacokinetic, and toxicology studies.

I. Efficacy Studies: Anti-Inflammatory Activity

A. Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.

Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline).

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Compound): this compound (e.g., 10, 25, and 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation

GroupTreatmentDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition of Edema
IVehicle-1.5 ± 0.120
IIIndomethacin100.7 ± 0.0853.3
IIIThis compound101.2 ± 0.1020.0
IVThis compound251.0 ± 0.0933.3
VThis compound500.8 ± 0.0746.7

(Note: The data presented in the table is hypothetical and for illustrative purposes only.)

B. Sub-Chronic Inflammatory Model: Cotton Pellet-Induced Granuloma in Rats

This model assesses the effect of a compound on the proliferative phase of inflammation.

Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g).

  • Procedure:

    • Anesthetize the rats and make a small incision on the back.

    • Implant a sterilized cotton pellet (50 mg) subcutaneously.

    • Administer the vehicle, positive control (Indomethacin, 5 mg/kg/day, p.o.), or this compound (10, 25, and 50 mg/kg/day, p.o.) for 7 consecutive days.

    • On the 8th day, sacrifice the animals, dissect out the cotton pellets with granuloma tissue, and dry them to a constant weight.

  • Data Analysis: Determine the dry weight of the granuloma and calculate the percentage inhibition.

Data Presentation

GroupTreatmentDose (mg/kg/day)Mean Dry Granuloma Weight (mg)% Inhibition
IVehicle-150 ± 12.50
IIIndomethacin575 ± 8.250.0
IIIThis compound10120 ± 10.120.0
IVThis compound25105 ± 9.530.0
VThis compound5090 ± 7.840.0

(Note: The data presented in the table is hypothetical and for illustrative purposes only.)

II. Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial, as flavonoid glycosides often undergo metabolic transformation to become bioactive[7][8].

Experimental Protocol

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Analyze the plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

ParameterUnitValue
Cmaxng/mL850
Tmaxh2
AUC(0-t)ng*h/mL4500
Half-life (t1/2)h6

(Note: The data presented in the table is hypothetical and for illustrative purposes only.)

III. Toxicology Studies

A preliminary assessment of the compound's safety profile is essential.

Experimental Protocol

  • Acute Oral Toxicity (OECD 423):

    • Administer a single high dose of this compound (e.g., 2000 mg/kg) to a small group of rats.

    • Observe the animals for 14 days for any signs of toxicity or mortality.

  • Sub-Acute Toxicity (28-day study):

    • Administer three different doses of this compound daily for 28 days.

    • Monitor body weight, food and water intake, and clinical signs.

    • At the end of the study, collect blood for hematological and biochemical analysis and perform histopathological examination of major organs.

Data Presentation

ParameterControlLow DoseMid DoseHigh Dose
Body Weight Gain (g)100 ± 1098 ± 995 ± 1192 ± 8
ALT (U/L)45 ± 547 ± 650 ± 555 ± 7
CRE (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.10.7 ± 0.2

(Note: The data presented in the table is hypothetical and for illustrative purposes only. ALT: Alanine aminotransferase, CRE: Creatinine.)

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_efficacy Efficacy Studies cluster_pk Pharmacokinetic Study cluster_tox Toxicology Studies acute Acute Inflammation (Carrageenan Paw Edema) data_analysis Data Analysis & Interpretation acute->data_analysis Paw Volume Measurement subchronic Sub-Chronic Inflammation (Cotton Pellet Granuloma) subchronic->data_analysis Granuloma Weight pk_study Single Oral Dose (Blood Sampling & LC-MS/MS) pk_study->data_analysis Plasma Concentration acute_tox Acute Toxicity (OECD 423) acute_tox->data_analysis Mortality/ Toxicity Signs subacute_tox Sub-Acute Toxicity (28-Day Study) subacute_tox->data_analysis Hematology, Biochemistry, Histopathology start Calendoflavobioside 5-O-glucoside start->acute start->subchronic start->pk_study start->acute_tox start->subacute_tox

Caption: Experimental workflow for the preclinical evaluation of this compound.

Potential Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_inhibition Potential Inhibition by this compound cluster_pathway Pro-inflammatory Signaling Cascade cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response stimulus Inflammatory Stimulus nfkb NF-κB Activation stimulus->nfkb compound Calendoflavobioside 5-O-glucoside compound->nfkb Inhibits cox2 COX-2 Expression nfkb->cox2 inos iNOS Expression nfkb->inos pgs Prostaglandins cox2->pgs no Nitric Oxide inos->no response Edema, Pain, Granuloma pgs->response no->response

Caption: Potential mechanism of anti-inflammatory action of this compound.

References

Application Note: Dissolving Calendoflavobioside 5-O-glucoside for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that can be isolated from plants such as Impatiens balsamina L. and is a component of the flavonoid profile of Calendula officinalis (Marigold).[1][2] Flavonoid glycosides are a diverse group of plant-derived polyphenols known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][5] The therapeutic potential of these compounds is actively being explored in various research fields.

A critical and often challenging step for in vitro and cell culture-based assays is the proper dissolution of these compounds to ensure accurate and reproducible results. Like many flavonoid glycosides, this compound has limited aqueous solubility. This document provides a detailed protocol for dissolving this compound using Dimethyl Sulfoxide (B87167) (DMSO) to prepare stock solutions suitable for cell culture experiments.

Physicochemical Properties & Solubility

Understanding the solubility of a compound is the first step in preparing it for biological assays. While extensive data for this compound is not widely published, information from suppliers and the known behavior of related flavonoid glycosides provide a strong basis for a reliable dissolution protocol.

Flavonoid glycosides are generally more water-soluble than their aglycone counterparts due to the attached sugar moieties.[6][7] However, their solubility in aqueous solutions like cell culture media is often still insufficient for creating high-concentration stock solutions. Therefore, a polar aprotic solvent like DMSO is recommended.

Table 1: Solubility and Properties of this compound

PropertyValue/InformationSource
IUPAC Name (Methanesulfinyl)methane[8]
Molecular Formula C27H30O16[9]
Solubility 10 mM in DMSO [1]
Appearance Typically a lyophilized powder or solid.General Knowledge
Storage Store lyophilized powder at -20°C. Protect from light and moisture.General Recommendation

Experimental Protocols

This section provides step-by-step protocols for preparing high-concentration stock solutions and sterile working solutions of this compound for use in cell culture.

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters (optional, for sterilization)

  • Laminar flow hood or biosafety cabinet

This protocol is designed to create a high-concentration primary stock solution that can be stored for extended periods and diluted for various experiments.

  • Equilibrate Reagents: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.[10]

  • Pre-calculation: Determine the volume of DMSO required. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be confirmed from the supplier, assuming ~610.5 g/mol for calculation), you would need approximately 163.8 µL of DMSO. Always use the precise molecular weight from your compound's data sheet for calculations.

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial of the compound to ensure all the powder is at the bottom.[10] Carefully add the calculated volume of sterile DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is slow, the vial can be left at room temperature for 15-30 minutes with occasional gentle agitation.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.

The working solution is prepared by diluting the high-concentration DMSO stock into your cell culture medium immediately before treating the cells.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium to create an intermediate concentration. Then, add this intermediate solution to your final volume of complete cell culture medium (containing serum).

  • Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium (this results in a final DMSO concentration of 0.1%).

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell culture plates.

  • Control Group: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of cells to account for any effects of the solvent itself.

Stability and Storage

  • Lyophilized Powder: Store at -20°C, protected from light and moisture.

  • DMSO Stock Solution: Stable for several months when stored in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solution: Flavonoid glycosides can be unstable in aqueous cell culture media over long periods.[11] It is highly recommended to prepare fresh working solutions for each experiment and add them to cells immediately after preparation.

Visualized Workflows and Pathways

The following diagram illustrates the complete workflow from receiving the lyophilized compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_work Working Solution & Application powder Lyophilized Powder reconstitute Reconstitute & Vortex powder->reconstitute dmso Cell Culture Grade DMSO dmso->reconstitute stock 10 mM Stock Solution reconstitute->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Final Conc. (<0.5% DMSO) thaw->dilute media Cell Culture Medium media->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and applying this compound.

Flavonoids from Calendula officinalis are known to possess significant antioxidant and anti-inflammatory properties.[2][3][4] The antioxidant activity is often attributed to the ability of their hydroxyl groups to scavenge reactive oxygen species (ROS).[3] The anti-inflammatory effects may involve the modulation of key signaling pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

G cluster_ros Antioxidant Effect cluster_inflam Anti-inflammatory Effect compound Calendoflavobioside 5-O-glucoside ros Reactive Oxygen Species (ROS) compound->ros Scavenges cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) compound->cytokines Inhibits stress Oxidative Stress & Cell Damage ros->stress stimulus Inflammatory Stimulus stimulus->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Techniques for purifying Calendoflavobioside 5-O-glucoside from crude plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the isolation and purification of specific bioactive compounds from crude plant extracts is a critical step in discovering and developing new therapeutic agents. This document provides a detailed guide on the techniques for purifying Calendoflavobioside 5-O-glucoside, a flavone (B191248) glycoside found in plants such as Calendula officinalis (marigold).[1][2] The following protocols are based on established methods for flavonoid purification and are adaptable for the specific target compound.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. Its purification from complex plant matrices requires a multi-step approach to remove pigments, lipids, and other interfering substances, ultimately yielding a highly purified compound for further studies. The typical workflow involves initial extraction followed by several chromatographic steps with increasing resolution.

Overall Purification Workflow

The purification process for this compound can be visualized as a sequential process, starting from the raw plant material and culminating in the isolation of the pure compound.

Purification_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Solvent_Partitioning Enriched_Fraction Enriched Flavonoid Fraction Solvent_Partitioning->Enriched_Fraction Macroporous_Resin Macroporous Resin Chromatography Enriched_Fraction->Macroporous_Resin Sephadex_LH20 Sephadex LH-20 Chromatography Macroporous_Resin->Sephadex_LH20 HSCCC High-Speed Counter-Current Chromatography (HSCCC) Sephadex_LH20->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Pure_Compound Pure Calendoflavobioside 5-O-glucoside Prep_HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

Experimental Protocols

Stage 1: Extraction and Preliminary Purification

The initial steps focus on extracting the flavonoids from the plant material and removing a significant portion of non-flavonoid compounds.

3.1.1. Protocol for Solvent Extraction

  • Preparation of Plant Material: Dry the flowers of Calendula officinalis in a forced-air oven at 40°C for 48 hours.[3] Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material (1 kg) with 80% aqueous methanol (B129727) (5 L) for 24 hours at room temperature.[4] Repeat the extraction three times.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[5]

3.1.2. Protocol for Solvent Partitioning

  • Suspension: Suspend the crude extract in water.

  • Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethyl acetate (B1210297). The flavonoid glycosides are typically enriched in the ethyl acetate fraction.

  • Concentration: Evaporate the ethyl acetate fraction to dryness to yield the enriched flavonoid fraction.

StageParameterValue/ConditionExpected Yield/PurityReference
Extraction Solvent80% Methanol~15% crude extract yield[6]
Solid-to-Liquid Ratio1:5 (kg:L)[4]
Extraction Time3 x 24 hours[4]
Solvent Partitioning Primary SolventEthyl AcetateEnriched flavonoid fraction
Stage 2: Column Chromatography

This stage employs different column chromatography techniques to separate the flavonoids based on their polarity and molecular size.

3.2.1. Protocol for Macroporous Resin Chromatography

  • Resin Preparation: Pre-treat macroporous resin (e.g., AB-8) by soaking in 95% ethanol (B145695) for 24 hours, followed by washing with water until neutral.[4][7]

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the enriched flavonoid fraction in water and load it onto the column at a flow rate of 1.5-2 BV/h.[4][7]

  • Elution:

    • Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar compounds.

    • Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[8] Collect fractions of the 60% ethanol eluate, which typically contains the flavonoid glycosides.[9]

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound. Pool the relevant fractions and concentrate.

3.2.2. Protocol for Sephadex LH-20 Chromatography

  • Column Preparation: Swell Sephadex LH-20 resin in methanol for at least 3 hours and pack it into a column. Equilibrate the column with methanol.

  • Sample Application: Dissolve the partially purified flavonoid fraction from the previous step in a minimal amount of methanol and apply it to the column.

  • Elution: Elute the column with methanol as the mobile phase.[1][10] Collect fractions and monitor using TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate them.

StageParameterValue/ConditionPurity IncreaseReference
Macroporous Resin Resin TypeAB-85-fold increase in flavonoid purity[7]
Elution Solvent60% Ethanol[9]
Sephadex LH-20 Stationary PhaseSephadex LH-20Further purification[1][10]
Mobile PhaseMethanol[1][10]
Stage 3: High-Resolution Purification

The final stages of purification utilize advanced chromatographic techniques to isolate this compound to a high degree of purity.

3.3.1. Protocol for High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Selection: Select a suitable two-phase solvent system. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 0.7:4:0.8:4, v/v/v/v).[11] The partition coefficient (K) for the target compound should ideally be between 0.5 and 2.0.

  • HSCCC Operation:

    • Fill the column entirely with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while rotating the column at a set speed (e.g., 850 rpm).[5][12]

    • Once hydrodynamic equilibrium is reached, inject the sample dissolved in a mixture of the two phases.

  • Fraction Collection: Continuously monitor the effluent at a suitable wavelength (e.g., 254 nm) and collect the peak fractions corresponding to this compound.

3.3.2. Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6]

  • Gradient Elution: Develop a gradient elution method that provides good separation of the target compound from any remaining impurities. An example gradient could be 5-15% acetonitrile over 10 minutes, then 15-20% over 5 minutes.[6]

  • Purification: Inject the HSCCC-purified fraction onto the preparative HPLC system. Collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain the pure compound. Assess the purity using analytical HPLC. Purity of over 95% is often achievable.[11]

StageParameterValue/ConditionFinal PurityReference
HSCCC Solvent Systemn-hexane-ethyl acetate-methanol-water (e.g., 0.7:4:0.8:4)>90%[11]
Flow Rate2.0 mL/min[5]
Rotational Speed850 rpm[12]
Preparative HPLC ColumnReversed-phase C18>95%[6][11]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient)[6]

Visualizing Chromatographic Separation

The logical relationship in a multi-step chromatographic purification can be illustrated as follows:

Chromatography_Logic cluster_0 Crude to Enriched cluster_1 Intermediate Purification cluster_2 High-Resolution Purification Crude_Extract Crude Extract Solvent_Partition Solvent Partitioning Crude_Extract->Solvent_Partition Enriched_Fraction Enriched Fraction Solvent_Partition->Enriched_Fraction Macroporous_Resin Macroporous Resin Enriched_Fraction->Macroporous_Resin Sephadex_LH20 Sephadex LH-20 Macroporous_Resin->Sephadex_LH20 Partially_Purified Partially Purified Fraction Sephadex_LH20->Partially_Purified HSCCC HSCCC Partially_Purified->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound

Caption: Logical flow of chromatographic steps for purification.

Conclusion

The purification of this compound from crude plant extracts is a meticulous process that requires a combination of extraction and chromatographic techniques. The protocols outlined in this guide provide a robust framework for isolating this compound with high purity. Researchers can adapt these methods based on the specific plant matrix and available instrumentation to achieve optimal results for their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calendoflavobioside 5-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavonoid extraction. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Calendoflavobioside 5-O-glucoside from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: As a flavonoid glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. The most commonly used and effective solvents are aqueous mixtures of ethanol (B145695) or methanol (B129727).[1] Adding water to ethanol can improve extraction efficiency by increasing the permeability of the plant matrix and enhancing mass transfer.[2] Studies have shown that ethanol concentrations between 35-90% are effective, with the optimal concentration depending on the specific plant material.[2][3] For a greener alternative, Natural Deep Eutectic Solvents (NADES) have also shown promise.[2][4]

Q2: How does temperature affect the extraction yield and stability of the compound?

A2: Temperature is a critical factor. Increasing the temperature generally enhances extraction yield by decreasing solvent viscosity and increasing the solubility and diffusion rate of the target compound.[2][5] However, flavonoid glycosides can be thermolabile, meaning they can degrade at high temperatures.[5][6] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can achieve high yields at lower temperatures or with significantly shorter heating times, thus minimizing thermal degradation.[7][8]

Q3: What is the optimal particle size for the plant material?

A3: Reducing the particle size of the plant material increases the surface area available for contact with the solvent, which generally leads to more efficient extraction.[6] A particle size smaller than 0.5 mm is often considered optimal for maximizing yield.[6] Grinding the dried plant material into a fine powder is a recommended preparatory step.[6]

Q4: Should I use fresh or dried plant material for extraction?

A4: While fresh plant material can be used, dried material is often preferred for consistency and easier handling.[6] However, the drying process itself is critical. High-temperature drying can degrade thermally unstable compounds like acylated flavonoid glycosides.[6] If using dried material, it is advisable to use a low-temperature drying method (e.g., air drying, freeze-drying) to preserve the integrity of the target compound.

Q5: How does the pH of the solvent impact extraction efficiency?

A5: The pH of the extraction solvent can significantly influence the yield. Several studies suggest that acidic conditions (pH 2.5 - 3.5) tend to increase the recovery of flavonoids.[2] An acidic medium can help to break down cell walls and improve the stability of the flavonoid structure, leading to higher extraction yields.[2]

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

Problem: Low Extraction Yield

If you are experiencing lower-than-expected yields, consider the following causes and solutions.

dot

Caption: Troubleshooting logic for addressing low extraction yields.

Possible Cause Recommended Solution
Inappropriate Solvent Flavonoid glycosides are polar. Ensure you are using a polar solvent system. An aqueous ethanol (e.g., 60-80%) or methanol solution is typically effective.[3][9] Experiment with different ethanol-to-water ratios to find the optimal polarity.
Sub-optimal Parameters Systematically optimize key parameters such as temperature, extraction time, and solid-to-liquid ratio. Use a Design of Experiments (DoE) approach like Response Surface Methodology (RSM) for efficient optimization.[10][11]
Inefficient Cell Disruption The target compound may be trapped within the plant cells. Ensure the plant material is finely ground.[6] Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which actively disrupt cell walls.[8][12] Enzyme-assisted extraction can also be used to break down the cell matrix before solvent extraction.[13]
Insufficient Solvent Volume If the solid-to-liquid ratio is too low, the solvent may become saturated before all the target compound is extracted. Increase the solvent volume (e.g., from 1:10 to 1:30 g/mL) to ensure complete extraction.[2][3]

Problem: Degradation of Target Compound

If analysis shows the presence of degradation products, consider these factors.

Possible Cause Recommended Solution
Excessive Temperature High temperatures can cause thermal degradation of flavonoid glycosides.[5] Reduce the extraction temperature. Alternatively, use MAE or UAE, which can achieve high efficiency with shorter exposure to heat, thereby minimizing degradation.[2][14]
Prolonged Extraction Time Long extraction times, especially when combined with heat, increase the risk of degradation. Modern methods like UAE and MAE can reduce extraction times from hours to minutes.[15][16]
Oxidation The presence of oxygen can lead to oxidative degradation. Consider performing the extraction under a nitrogen atmosphere to protect the compound.[5]

Comparison of Extraction Techniques

Modern extraction techniques offer significant advantages over conventional methods in terms of efficiency, time, and solvent consumption.

Extraction Method Typical Solvents Temp. Range Typical Time Advantages Disadvantages
Ultrasound-Assisted (UAE) Ethanol/Water, Methanol/Water25-60°C15-50 minFast, high efficiency, reduced thermal degradation, lower solvent use.[7][12]Requires specialized equipment; localized high temperatures can occur at bubble collapse sites.
Microwave-Assisted (MAE) Ethanol/Water, Water50-80°C5-15 minVery fast, high yield, reduced solvent use, uniform heating.[8][15][16]Requires microwave-transparent vessels; risk of localized overheating if not controlled.[2]
Pressurized Liquid (PLE) Ethanol/Water60-200°C5-25 minFast, automated, requires less solvent, high efficiency.[5]High initial equipment cost; high temperatures can degrade thermolabile compounds.[5]
Conventional (Maceration/Soxhlet) Ethanol, Methanol25-80°C2-48 hoursSimple setup, low equipment cost.[17]Time-consuming, requires large solvent volumes, potential for thermal degradation with Soxhlet.[17][18]

Experimental Protocols

Here are baseline protocols for modern extraction techniques. These should be optimized for your specific plant material.

dot

Caption: General workflow for extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 1 g of finely ground, dried plant material and place it into a 50 mL flask.

  • Solvent Addition: Add 30 mL of 70% aqueous ethanol (a 1:30 solid-to-liquid ratio).[3][4]

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a power of 300 W for 30-40 minutes at a controlled temperature of 40-50°C.[4][19]

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes or filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collection: Collect the supernatant (the liquid extract). For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation: Place 1 g of finely ground, dried plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add 30 mL of 80% aqueous ethanol (a 1:30 solid-to-liquid ratio).[15][16]

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power to 400-500 W and the temperature to 60°C. Irradiate for 10-15 minutes.[13][16]

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Separation: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

References

Technical Support Center: Overcoming Calendoflavobioside 5-O-glucoside Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Calendoflavobioside 5-O-glucoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a flavone (B191248) glycoside, a type of natural phenolic compound.[1][2] Like many flavonoids, it possesses potential biological activities that are of interest in pharmaceutical research. However, poor aqueous solubility is a common characteristic of flavonoids, which can limit their bioavailability and therapeutic potential.[3][4][5] Addressing solubility is a critical step in experimental design and drug development to ensure accurate and reproducible results.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is happening?

A2: This is a common issue known as "crashing out" of solution. While this compound is soluble in organic solvents like DMSO, the introduction of this stock solution into an aqueous buffer dramatically increases the polarity of the solvent mixture.[6] This change can cause the compound, which is poorly soluble in water, to precipitate out of the solution.[6]

Q3: What is the known solubility of this compound?

Q4: Are there any general strategies to improve the solubility of flavonoid glycosides like this compound?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of flavonoid glycosides. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, the formation of solid dispersions, and the use of surfactants.[3][4][8][9] Additionally, nanotechnology approaches like nanoemulsions and nanohydrogels are emerging as effective methods.[4][10]

Troubleshooting Guide

Issue 1: Initial Dissolution Failure in Aqueous Buffer

If you are unable to dissolve this compound directly in your aqueous buffer, follow this troubleshooting workflow.

start Start: Undissolved Compound step1 Prepare a Concentrated Stock in DMSO (e.g., 10 mM) start->step1 step2 Attempt Serial Dilution into Aqueous Buffer step1->step2 decision1 Precipitation Observed? step2->decision1 step3 Troubleshoot Dilution (See Issue 2) decision1->step3 Yes success Success: Compound Dissolved decision1->success No

Caption: Initial dissolution workflow for this compound.

Issue 2: Precipitation Upon Dilution of DMSO Stock

When your DMSO stock solution of this compound precipitates upon addition to an aqueous buffer, consider the following strategies.

Methodologies and Experimental Protocols

1. Co-Solvent System

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a separate tube, prepare your aqueous buffer.

    • Instead of adding the DMSO stock directly to the full volume of the buffer, add a small amount of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the buffer first.

    • Slowly add the DMSO stock solution to the buffer/co-solvent mixture while vortexing to ensure rapid mixing.[6]

    • The final concentration of organic solvents should be kept to a minimum and be consistent across all experiments.

2. pH Adjustment

  • Protocol:

    • Determine if this compound has ionizable groups. As a flavonoid, it contains phenolic hydroxyl groups, which are weakly acidic.

    • Prepare your aqueous buffer and measure its initial pH.

    • Slowly add a basic solution (e.g., 0.1 M NaOH) to your buffer to incrementally increase the pH.

    • At each pH point, attempt to dissolve the this compound or add the DMSO stock.

    • Monitor for improved solubility at higher pH values. Be mindful of the pH stability of your compound and the requirements of your experiment.

3. Use of Surfactants

  • Protocol:

    • Select a biocompatible surfactant such as Tween® 80 or Polysorbate 80.

    • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the this compound DMSO stock to the surfactant-containing buffer. The surfactant micelles can encapsulate the poorly soluble compound, increasing its apparent solubility.[9]

4. Complexation with Cyclodextrins

  • Protocol:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]

    • Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your aqueous buffer.

    • Add the this compound to the cyclodextrin solution and stir for an extended period (e.g., 24 hours) to allow for complex formation.

Quantitative Data Summary

The following table summarizes solubility enhancement strategies and provides general guidance on starting concentrations.

MethodReagentTypical Starting ConcentrationNotes
Co-Solvent Ethanol, PEG 300/4001-10% (v/v)Ensure final solvent concentration is non-toxic to cells and does not interfere with the assay.
pH Adjustment NaOH, HClAdjust to pH 7.5-9.0Monitor compound stability at different pH values. Flavonoids can be unstable at high pH.
Surfactant Tween® 80, Polysorbate 800.1-1% (v/v)Ensure the surfactant does not interfere with biological assays.
Complexation HP-β-Cyclodextrin1-10% (w/v)May require longer incubation times for complex formation.

Advanced Strategies

For persistent solubility issues, more advanced formulation strategies may be necessary.

start Persistent Solubility Issues step1 Solid Dispersion start->step1 step2 Nanoemulsion Formulation start->step2 step3 Nanohydrogel Encapsulation start->step3 end Enhanced Bioavailability and Solubility step1->end step2->end step3->end

References

Stability of Calendoflavobioside 5-O-glucoside under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calendoflavobioside 5-O-glucoside. The information provided herein is based on the general stability of flavonol glycosides and related compounds, as direct stability data for this compound is limited. Experimental conditions should be optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: Color changes in solutions of flavonoid glycosides are often indicative of degradation. The stability of these compounds is significantly influenced by factors such as pH, temperature, and exposure to light and oxygen. At alkaline pH, for instance, flavonoids can undergo structural rearrangements leading to changes in color and eventual degradation.

Q2: I am observing a loss of my compound during storage. What are the optimal storage conditions?

A2: For long-term stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. If you need to store it in solution, prepare the solution fresh and use it immediately. If short-term storage in solution is necessary, use an acidic buffer (pH < 6), store at low temperatures (e.g., 4°C or -20°C), and protect from light.

Q3: I am seeing multiple peaks in my HPLC analysis after incubating my sample at a higher temperature. What are these peaks?

A3: The appearance of new peaks in your chromatogram following incubation at elevated temperatures suggests thermal degradation of this compound. A primary degradation pathway for flavonoid glycosides is the cleavage of glycosidic bonds, which would release the sugar moieties and the aglycone (the non-sugar part). The additional peaks could correspond to these degradation products.

Q4: How does pH affect the stability of this compound?

A4: Generally, flavonoid glycosides are more stable in acidic conditions (pH 3-6) and are susceptible to degradation in neutral to alkaline conditions (pH ≥ 7). This is due to the increased ionization of the hydroxyl groups on the flavonoid backbone at higher pH, which can lead to oxidative degradation and rearrangement reactions.

Troubleshooting Guides

Issue: Inconsistent results in stability studies.
  • Possible Cause: Inaccurate pH of buffer solutions, temperature fluctuations, or variability in sample preparation.

  • Solution:

    • Calibrate the pH meter before preparing buffers.

    • Use a calibrated incubator or water bath to ensure consistent temperature.

    • Ensure precise and consistent sample preparation techniques, including accurate pipetting and consistent timing of sample collection.

Issue: Rapid degradation of the compound across all experimental conditions.
  • Possible Cause: The initial sample may have been compromised, or the analytical method is not suitable for detecting the compound.

  • Solution:

    • Analyze a fresh, well-characterized standard of this compound to confirm the performance of your analytical method and the integrity of your starting material.

    • Verify the detection wavelength used in your HPLC method is appropriate for this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Different pH Conditions
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution with each buffer to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Protocol for Assessing the Stability of this compound under Different Temperature Conditions
  • Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH where the compound shows reasonable stability (e.g., pH 4).

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Sampling: At various time points, remove a vial from each temperature and cool it down to stop the degradation.

  • Analysis: Analyze the samples by HPLC to quantify the remaining this compound.

  • Data Analysis: Determine the degradation rate constant at each temperature and use the Arrhenius equation to calculate the activation energy of the degradation reaction.

Data Presentation

Table 1: Hypothetical Degradation of a Flavonol Glycoside at 60°C under Various pH Conditions

pHIncubation Time (hours)Remaining Compound (%)Primary Degradation Products
3.024~95%Minimal degradation
5.024~85%Aglycone, sugar moieties
7.024~40%Aglycone, sugar moieties, further degradation products
9.024<10%Complex mixture of degradation products

Note: This data is illustrative for a typical flavonol glycoside and should be confirmed experimentally for this compound.

Table 2: Hypothetical Half-life of a Flavonol Glycoside at Different Temperatures at pH 4.0

Temperature (°C)Rate Constant (k, h⁻¹)Half-life (t½, hours)
250.002346.5
400.01546.2
600.1106.3
800.7500.9

Note: This data is illustrative for a typical flavonol glycoside and should be confirmed experimentally for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution of This compound samples Sample Solutions stock->samples buffers Buffers of Varying pH buffers->samples incubation Incubate at Constant Temperature samples->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway parent This compound aglycone Aglycone (Quercetin derivative) parent->aglycone Hydrolysis (Acidic/Enzymatic) sugars Sugar Moieties (Neohesperidose, Glucose) parent->sugars Hydrolysis degradation_products Further Degradation Products aglycone->degradation_products Oxidation/Rearrangement (Alkaline pH, High Temp)

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting peak tailing for Calendoflavobioside 5-O-glucoside in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reverse-Phase HPLC Analysis of Flavonoid Glycosides

Topic: Troubleshooting Peak Tailing for Calendoflavobioside 5-O-glucoside

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing with this compound, a flavone (B191248) glycoside, in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for a flavonoid glycoside like this compound?

Peak tailing for polar, ionizable compounds like flavonoid glycosides in RP-HPLC is typically caused by secondary chemical interactions with the stationary phase.[1][2] The most common culprits include:

  • Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar hydroxyl groups on the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4] These interactions create a secondary, undesirable retention mechanism that leads to tailing.

  • Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte's phenolic groups and the column's silanol groups.[5] If the pH is not optimized to suppress the ionization of one or both, peak tailing is likely.[6][7] For phenolic compounds, a mobile phase pH between 2.5 and 3.5 is often recommended to keep both the analyte and silanols in a neutral, protonated state.[6][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9]

  • Trace Metal Contamination: Metals within the silica (B1680970) matrix of the column can chelate with the analyte, causing peak tailing.[1]

Q2: My chromatogram shows tailing for all peaks, not just this compound. What does this suggest?

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic or mechanical rather than chemical.[10] You should investigate:

  • Column Void or Collapse: A void at the column inlet or a collapse of the packed bed can create turbulent flow paths, causing band broadening and symmetrical tailing for all analytes.[10][11] This can result from pressure shocks or operating the column outside its recommended pH range.[10]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or improperly seated fittings between the injector, column, and detector, can cause all peaks to tail.[9][11] Earlier eluting peaks are often more affected.[11]

Troubleshooting Guides

Guide 1: How to Mitigate Peak Tailing Caused by Secondary Silanol Interactions

Secondary interactions are the most frequent cause of peak tailing for polar analytes.[6] Use the following logical workflow to diagnose and resolve the issue.

G start Peak Tailing Observed for This compound q1 Is mobile phase pH controlled (e.g., pH 2.5-3.5)? start->q1 a1_yes Adjust Mobile Phase Add 0.1% Formic Acid or TFA Increase buffer strength (>20 mM) q1->a1_yes No q2 Is peak tailing concentration-dependent? q1->q2 Yes a1_yes->q2 a2_yes Perform Sample Dilution Series Reduce injection volume q2->a2_yes Yes q3 Does a new, end-capped column resolve the issue? q2->q3 No a2_yes->q3 a3_yes Wash column per protocol (See Protocol 1) Replace with modern, high-purity silica, end-capped column q3->a3_yes No end_node Symmetrical Peak Achieved q3->end_node Yes q4 Is tailing still present? a3_yes->q4 a4_yes Check system for dead volume (tubing, fittings) Consider alternative stationary phase (e.g., polymer-based) q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for peak tailing.
Data Presentation: Mobile Phase Additives to Reduce Tailing

Adjusting the mobile phase is a powerful first step. The addition of an acidic modifier is highly effective at suppressing silanol ionization.[3]

AdditiveTypical ConcentrationpKaKey Considerations
Formic Acid 0.05 - 0.2% (v/v)3.75Volatile and MS-friendly. Good for general-purpose use.[11]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)0.5Strong acid, very effective at suppressing silanol interactions. Can cause ion suppression in MS and may be difficult to remove from the column.
Ammonium Formate/Acetate 10 - 20 mM3.75/4.76Provides buffering capacity to maintain a stable pH.[12] MS-compatible. Helps reduce silanol interactions by competing for active sites.[12]
Triethylamine (TEA) 20 - 50 mM10.75A traditional "sacrificial base" that preferentially interacts with silanols.[1] Less common with modern high-purity columns and not MS-friendly.

Experimental Protocols

Protocol 1: Systematic Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, a systematic wash procedure can restore performance. Always disconnect the column from the detector during washing.

Objective: To remove strongly retained polar and non-polar contaminants from a C18 column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Hexane (or other non-polar solvent compatible with your column)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC system

Procedure:

  • Initial State: Begin with the column in its typical mobile phase (e.g., Water/Acetonitrile).

  • Flush with Aqueous Buffer: If your mobile phase contained a buffer, flush the column with at least 10 column volumes of HPLC-grade water (without buffer) to remove salts and prevent precipitation.

  • Polar Contaminant Removal:

    • Set the flow rate to 50% of the analytical flow rate.

    • Flush the column in the forward direction with 10-20 column volumes of 100% Isopropanol.

  • Non-Polar Contaminant Removal:

    • Important: Ensure your column is compatible with strong non-polar solvents. Check the manufacturer's guidelines.

    • Flush the column in the reverse direction with 10-20 column volumes of Hexane. Reversing the flow helps dislodge particulates from the inlet frit.

  • Intermediate Flush:

    • Flush the column in the reverse direction with 10-20 column volumes of Isopropanol to remove the Hexane.

  • Re-equilibration:

    • Return the column to the forward flow direction.

    • Flush with 10 column volumes of your initial mobile phase (e.g., 50:50 ACN/Water).

    • Allow the column to equilibrate fully (at least 20-30 minutes) until the baseline is stable before re-injecting your standard.

Disclaimer: The information provided is for guidance purposes. Always consult your HPLC system and column manufacturer's documentation for specific recommendations and compatibility information.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the supercritical fluid extraction (SFE) of Calendoflavobioside 5-O-glucoside from Calendula officinalis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is Supercritical Fluid Extraction (SFE) a suitable method for extracting this compound?

A1: Supercritical Fluid Extraction (SFE), particularly with carbon dioxide (SC-CO2), is considered a green and efficient extraction technique. For a thermally sensitive and polar compound like this compound, SFE offers several advantages:

  • Mild Operating Temperatures: SFE can be performed at temperatures low enough (e.g., 40-60°C) to prevent the thermal degradation of the glycosidic bond.[1]

  • High Selectivity: By tuning the density of the supercritical fluid through changes in pressure and temperature, the selectivity for specific compounds can be enhanced.

  • Solvent-Free Extract: Supercritical CO2 is a gas at ambient conditions, which simplifies its removal from the extract, resulting in a solvent-free final product.

  • Environmentally Friendly: CO2 is non-toxic, non-flammable, and readily available.

Q2: Is pure supercritical CO2 effective for extracting this compound?

A2: No, pure supercritical CO2 is a non-polar solvent and has limited solvating power for polar compounds like flavonoid glycosides.[1][2] To effectively extract this compound, a polar co-solvent (modifier) must be added to the supercritical CO2 to increase its polarity and solvating strength for polar analytes.[1]

Q3: What are the most common co-solvents used for extracting flavonoid glycosides with SFE?

A3: The most common co-solvents for extracting polar compounds like flavonoid glycosides are short-chain alcohols such as ethanol (B145695) and methanol (B129727).[1][3] Ethanol is often preferred due to its lower toxicity, making it suitable for applications in the pharmaceutical and food industries.[4] Aqueous mixtures of these alcohols (e.g., 70% ethanol in water) can also be effective.[4][5]

Q4: What is the typical range of operating parameters (pressure, temperature, co-solvent concentration) for SFE of flavonoid glycosides?

A4: The optimal conditions depend on the specific compound and matrix. However, for flavonoid glycosides from plant materials, typical ranges are:

  • Pressure: 150 - 350 bar. Higher pressures generally increase the density of the fluid, enhancing its solvating power.[1]

  • Temperature: 40 - 80°C. Temperature has a dual effect: it can increase the vapor pressure of the analyte, but decrease the solvent density.[1]

  • Co-solvent Concentration: 5 - 20% (v/v). The concentration of the co-solvent is a critical parameter for extracting polar compounds.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Insufficient polarity of the supercritical fluid.Increase the percentage of the polar co-solvent (e.g., ethanol). Consider using an aqueous ethanol mixture (e.g., 70% ethanol) as a co-solvent.[4][5]
Sub-optimal pressure and temperature.Systematically vary the pressure and temperature to find the optimal density for solubilizing the target compound. An increase in pressure at a constant temperature generally increases solubility.[1]
Inefficient mass transfer.Ensure the plant material is ground to an appropriate particle size (typically 0.3-1 mm) to increase surface area.[7] Too fine a powder can lead to channeling and blockages.
Extraction time is too short.Increase the dynamic extraction time to ensure complete elution of the analyte.
Co-extraction of Undesired Compounds (e.g., lipids, chlorophyll) Operating conditions are not selective enough.Employ a sequential extraction strategy. First, use pure supercritical CO2 at lower pressures to remove non-polar compounds. Then, introduce the polar co-solvent to extract the flavonoid glycosides.
Equipment Blockage (e.g., at the restrictor) Precipitation of the extract due to a rapid drop in pressure and temperature.Heat the restrictor or outlet valve to prevent freezing and precipitation. Optimize the depressurization rate to allow for controlled precipitation in the collection vessel.
Co-extraction of water from the plant material, which then freezes.Ensure the raw material is adequately dried (moisture content of 5-10%) before extraction.[7]
Inconsistent Results Inhomogeneous packing of the extraction vessel.Ensure the ground plant material is packed uniformly in the extraction vessel to avoid channeling of the supercritical fluid.
Fluctuations in pressure and temperature.Verify the stability and accuracy of the SFE system's pressure and temperature controllers.
Variation in the raw material.Use a homogenized batch of plant material for all experiments to ensure consistency.

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound

This protocol is a general guideline and should be optimized for your specific equipment and research goals.

Materials and Equipment:

  • Dried and powdered Calendula officinalis flowers (particle size 0.3-1 mm).

  • Supercritical Fluid Extractor with a high-pressure pump, extraction vessel, and collection system.

  • Supercritical fluid grade CO2.

  • HPLC-grade ethanol.

Procedure:

  • Sample Preparation: Dry the Calendula officinalis flowers to a moisture content of 5-10%. Grind the dried flowers to a uniform particle size.

  • Loading the Extractor: Accurately weigh a known amount of the ground plant material and load it into the extraction vessel.

  • Setting SFE Parameters:

    • Pressure: 200 - 350 bar

    • Temperature: 40 - 60°C

    • CO2 Flow Rate: 2 - 5 g/min

    • Co-solvent (Ethanol): 10 - 20% (v/v)

  • Extraction Process:

    • Static Extraction: Pressurize the system with CO2 and the co-solvent and allow it to equilibrate with the sample for a set period (e.g., 30 minutes) without any outflow.

    • Dynamic Extraction: Open the outlet valve and begin the flow of the supercritical fluid through the sample. Collect the extract in a suitable vial.

  • Extract Collection: The extract is collected by depressurizing the fluid in the collection vessel, causing the this compound to precipitate.

  • Analysis: Quantify the amount of this compound in the extract using HPLC-DAD.

HPLC-DAD Quantification of this compound

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance of flavonoid glycosides (typically around 280 nm and 350 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) or a well-characterized flavonoid glycoside standard in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the SFE extract in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time and UV spectrum compared to the standard. Quantify the amount using the calibration curve.

Data Presentation

Table 1: Influence of SFE Parameters on the Yield of Flavonoid Glycosides (Hypothetical Data)

Run Pressure (bar) Temperature (°C) Co-solvent (Ethanol, %) Yield of this compound (mg/g of dry material)
120040101.2
230040101.8
320060101.5
430060102.1
520040202.5
630040203.5
720060202.9
830060204.2
925050153.1

Mandatory Visualization

SFE_Workflow cluster_preparation Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis raw_material Calendula officinalis Flowers drying Drying (5-10% moisture) raw_material->drying grinding Grinding (0.3-1 mm) drying->grinding sfe_vessel Extraction Vessel grinding->sfe_vessel collection Collection Vessel sfe_vessel->collection Extract-laden Fluid co2_tank CO2 Tank pump High-Pressure Pump co2_tank->pump cosolvent_tank Co-solvent (Ethanol) cosolvent_tank->pump pump->sfe_vessel Pressurized CO2 + Co-solvent hplc HPLC-DAD Analysis collection->hplc quantification Quantification of this compound hplc->quantification

Caption: Workflow for the supercritical fluid extraction and analysis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield? increase_cosolvent Increase Co-solvent % start->increase_cosolvent Polarity Issue optimize_pressure Optimize Pressure start->optimize_pressure Solubility Issue optimize_temp Optimize Temperature start->optimize_temp Solubility Issue increase_time Increase Extraction Time start->increase_time Mass Transfer Issue check_particle_size Check Particle Size start->check_particle_size Mass Transfer Issue

References

How to prevent the degradation of Calendoflavobioside 5-O-glucoside during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Calendoflavobioside 5-O-glucoside to prevent its degradation.

Troubleshooting Guides

Issue: Degradation of this compound observed during storage.

Possible Causes and Solutions

Several factors can contribute to the degradation of this compound. The following table summarizes potential causes and recommended actions to mitigate degradation.

Potential CauseRecommended ActionExpected Outcome
Improper Storage Temperature Store at or below -20°C for long-term storage. For short-term storage (up to 1 week), 4°C is acceptable. Avoid repeated freeze-thaw cycles.Reduced rate of hydrolytic and oxidative degradation.
Exposure to Light Store the compound in a light-protecting vial (e.g., amber glass) and in a dark environment.Minimized photodegradation. Flavonoids are susceptible to degradation upon exposure to UV and visible light[1][2].
Presence of Oxygen Store under an inert atmosphere (e.g., argon or nitrogen). If not possible, ensure the container is tightly sealed.Decreased oxidative degradation. Oxygen can accelerate the degradation of flavonoids[1][2][3].
Inappropriate pH of Solvent If in solution, maintain a slightly acidic pH (around 5-6). Flavonoids are generally more stable in acidic conditions and can degrade at physiological or alkaline pH[4].Slower degradation in solution.
Contamination with Metal Ions Use high-purity solvents and store in containers that do not leach metal ions. Consider the use of a chelating agent like EDTA in solutions if metal ion contamination is suspected.Prevention of metal-catalyzed oxidation.
Microbial Contamination If in solution for extended periods, use sterile solvents and consider sterile filtration.Prevention of microbial-mediated degradation.

Quantitative Data on Storage Conditions

The following table provides hypothetical stability data for this compound under various storage conditions, based on general trends observed for flavonoid glycosides[1][5][6].

Storage ConditionTemperature (°C)AtmosphereLight ConditionPurity after 6 months (%)
Optimal -20Inert (Argon)Dark>98%
Sub-optimal 1 4AirDark90-95%
Sub-optimal 2 25AirDark70-80%
Sub-optimal 3 25AirLight<60%
Sub-optimal 4 -20AirDark95-98%

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: While specific studies on this compound are limited, the primary degradation pathways for flavonoid glycosides typically involve hydrolysis of the glycosidic bonds and oxidation of the flavonoid backbone[7]. Hydrolysis can be catalyzed by acids, bases, or enzymes, leading to the loss of the sugar moieties. The flavonoid aglycone is often less stable than its glycoside form[8]. Oxidation can be triggered by light, heat, oxygen, and metal ions, leading to the formation of various degradation products[3][9].

Q2: How can I monitor the stability of my this compound sample?

A2: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.

Q3: What are the best practices for handling this compound during experiments?

A3: To minimize degradation during experimental use, it is recommended to:

  • Prepare solutions fresh for each experiment.

  • If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.

  • Use high-purity solvents and degas them to remove dissolved oxygen.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Work quickly and keep the compound and its solutions on ice when not in use.

Q4: Can I store this compound in a DMSO solution?

A4: Yes, DMSO is a common solvent for flavonoids. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots. However, be aware that DMSO can absorb water from the atmosphere, which may affect the stability of the compound over time. Ensure the vial is tightly sealed.

Experimental Protocols

Protocol: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol (B129727) and water
  • Formic acid (or other suitable modifier for HPLC)
  • Light-protecting (amber) and clear glass vials
  • Inert gas (argon or nitrogen)
  • Temperature-controlled chambers/refrigerators/freezers
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
  • Aliquot the stock solution into different sets of vials (amber and clear).
  • For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before sealing the vial.
  • Place the vials in their respective storage conditions (e.g., -20°C dark, 4°C dark, 25°C dark, 25°C light).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each storage condition.
  • Allow the sample to come to room temperature.
  • Analyze the sample by HPLC. A typical mobile phase for flavonoid analysis is a gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B)[8].
  • Monitor the peak area of this compound and any new peaks that appear.

3. Data Analysis:

  • Calculate the percentage of the initial this compound remaining at each time point for each condition.
  • Plot the percentage remaining versus time to determine the degradation kinetics. For many flavonoids, degradation follows first-order kinetics[3][4].

Visualizations

cluster_causes Potential Degradation Triggers cluster_compound Compound State Temperature Temperature Calendoflavobioside_5_O_glucoside Calendoflavobioside 5-O-glucoside Temperature->Calendoflavobioside_5_O_glucoside Accelerates reactions Light Light Light->Calendoflavobioside_5_O_glucoside Photodegradation Oxygen Oxygen Oxygen->Calendoflavobioside_5_O_glucoside Oxidation pH pH pH->Calendoflavobioside_5_O_glucoside Hydrolysis Degradation_Products Degradation Products Calendoflavobioside_5_O_glucoside->Degradation_Products Degrades to

Caption: Factors leading to the degradation of this compound.

Start Start Prepare_Sample Prepare Sample (Known Concentration) Start->Prepare_Sample Aliquot Aliquot into Vials Prepare_Sample->Aliquot Set_Conditions Establish Storage Conditions (Temp, Light, Atmosphere) Aliquot->Set_Conditions Store Store for Defined Timepoints Set_Conditions->Store Analyze Analyze by HPLC Store->Analyze Data_Analysis Calculate % Remaining and Determine Kinetics Analyze->Data_Analysis End End Data_Analysis->End Degradation_Observed Degradation Observed? Check_Storage_Temp Check Storage Temperature (Should be <= -20°C) Degradation_Observed->Check_Storage_Temp Yes No_Degradation No Action Needed Degradation_Observed->No_Degradation No Check_Light_Exposure Check for Light Exposure (Use Amber Vials) Check_Storage_Temp->Check_Light_Exposure Check_Atmosphere Check Atmosphere (Inert Gas Preferred) Check_Light_Exposure->Check_Atmosphere Check_pH Check pH of Solution (Slightly Acidic is Better) Check_Atmosphere->Check_pH Implement_Changes Implement Corrective Actions Check_pH->Implement_Changes

References

Technical Support Center: Analysis of Calendoflavobioside 5-O-glucoside by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Calendoflavobioside 5-O-glucoside. Our aim is to help you mitigate matrix effects and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a large, polar flavone (B191248) glycoside. Its analysis by LC-MS/MS can be challenging due to its susceptibility to matrix effects, potential for in-source fragmentation, and the possibility of co-eluting with structurally similar compounds from complex matrices like plant extracts or biological fluids.[1][2] These factors can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.

Q2: What are the most common causes of matrix effects in the analysis of this compound?

Matrix effects, which manifest as ion suppression or enhancement, are a primary concern. They are typically caused by co-eluting endogenous or exogenous compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3][4] For plant-derived samples, common interferences include other flavonoids, lipids, and salts.

Q3: How can I minimize matrix effects during my analysis?

There are several strategies to effectively minimize matrix effects:

  • Thorough Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly clean up the sample by removing a large portion of interfering compounds.[1][5]

  • Optimized Chromatographic Separation: Fine-tuning the HPLC/UPLC method to achieve baseline separation of this compound from matrix components is crucial.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may also lower the analyte signal.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[5]

Q4: I am observing poor peak shape for this compound. What could be the cause and how can I fix it?

Poor peak shape (e.g., tailing or fronting) can be attributed to several factors:

  • Inappropriate Mobile Phase pH: For acidic flavonoids, using a mobile phase with a low pH (e.g., containing 0.1-0.2% formic acid) can improve peak shape.[1][6]

  • Injection Solvent Mismatch: Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.

  • Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider replacing the analytical column.[3]

Q5: My signal intensity for this compound is low or highly variable. What troubleshooting steps should I take?

Low or inconsistent signal intensity can be due to:

  • Ion Suppression: This is a common manifestation of matrix effects. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. Improving sample cleanup or chromatographic separation is key to resolving this.[1]

  • Suboptimal MS Parameters: It is essential to optimize ion source parameters, such as gas flows, temperatures, and voltages, specifically for this compound.[5]

  • In-source Fragmentation: This compound may be susceptible to breaking apart in the ion source before detection. This can be controlled by optimizing the fragmentor or capillary exit voltage.

  • Analyte Degradation: Confirm the stability of this compound throughout your sample preparation and analysis workflow.[7]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Matrix Effects

This guide provides a step-by-step approach to identifying and mitigating matrix effects.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification A Observe Inconsistent Results (Poor accuracy, precision) B Perform Post-Column Infusion Experiment A->B C Analyze Pre- and Post-Spiked Blank Matrix Samples A->C D Quantify Matrix Effect (Calculate Matrix Factor) B->D Qualitative Assessment C->D Quantitative Assessment E Optimize Sample Preparation (e.g., SPE, LLE) D->E F Refine Chromatographic Method (Gradient, Column Chemistry) D->F G Implement Internal Standard (Stable Isotope Labeled) D->G H Consider Matrix-Matched Calibrants D->H I Re-evaluate Matrix Effect with Modified Method J Validate Method Performance (Accuracy, Precision, Linearity) I->J K Successful Mitigation J->K

A flowchart for systematic troubleshooting of matrix effects.
Guide 2: Optimizing Signal Intensity

Use this guide to address issues of low or inconsistent signal for this compound.

A Low or Variable Signal Intensity B Optimize MS Source Parameters (Gas, Temperature, Voltage) A->B C Check for In-Source Fragmentation (Adjust Fragmentor Voltage) A->C D Investigate Ion Suppression (Improve Sample Cleanup/LC Method) A->D E Assess Analyte Stability (pH, Temperature, Time) A->E G Successful Signal Optimization B->G C->G F Consider Alternative Ionization (e.g., APCI if ESI is problematic) D->F E->G F->G

A logical workflow for optimizing signal intensity.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Plant Material

This protocol is a general guideline and may require optimization for your specific plant matrix.

  • Sample Homogenization:

    • Grind the plant material to a fine powder using a mortar and pestle, potentially with liquid nitrogen.

  • Extraction:

    • To 1 g of powdered sample, add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the flavonoid glycosides with 10 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[1]

A Homogenized Plant Sample B Extraction with 80% Methanol (Sonication) A->B C Centrifugation B->C D Collect Supernatant C->D E SPE Cleanup (C18 Cartridge) 1. Condition 2. Load 3. Wash 4. Elute D->E F Evaporation and Reconstitution E->F G Filtration (0.22 µm) F->G H Ready for LC-MS/MS Analysis G->H

Workflow for sample preparation of this compound.
Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

  • LC System: HPLC or UPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[1]

  • Gradient: Start with a low percentage of mobile phase B, ramp up to elute the compound, and then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often more sensitive for flavonoids.[6]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions will need to be determined by infusing a standard of this compound.

Data Presentation

Table 1: Typical Performance of SPE Cleanup for Flavonoid Glycosides
ParameterTypical ValueReference
Recovery85 - 105%[8]
Matrix Effect Reduction> 70%[5]
Reproducibility (RSD)< 15%[8]
Table 2: Example Linearity and Sensitivity for a Flavonoid Glycoside Assay
ParameterTypical ValueReference
Calibration Range1 - 1000 ng/mL[8]
Correlation Coefficient (r²)> 0.99[8]
Limit of Quantification (LOQ)1 - 10 ng/mL[8]

References

Method refinement for accurate quantification of Calendoflavobioside 5-O-glucoside in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the method refinement and accurate quantification of Calendoflavobioside 5-O-glucoside and related flavonoid glycosides in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your analytical challenges.

Disclaimer: Specific quantitative data and refined analytical methods for this compound are not extensively available in published literature. Therefore, the methodologies, data, and troubleshooting advice provided herein are based on established techniques for the analysis of structurally similar flavonoid glycosides. These guidelines are intended to serve as a robust starting point for developing and refining a specific method for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of flavonoid glycosides using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: Why am I seeing poor peak shape (tailing or fronting) for my flavonoid glycoside peaks?

A1: Poor peak shape is a common issue that can significantly affect the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on C18 columns.

    • Solution 1: Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[1][2]

    • Solution 2: Lower pH: Operating the mobile phase at a lower pH (around 2.5-3.5) can also help to protonate silanol groups and reduce tailing.

    • Solution 3: Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution 1: Reduce Sample Concentration: Dilute your sample and reinject.

    • Solution 2: Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.[3]

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time instability can be caused by several factors related to the HPLC system and mobile phase.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

    • Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.[3]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of volatile organic solvents or inconsistent mixing.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[4]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.[3]

Q3: I am observing low sensitivity or no peak at all for my target analyte.

A3: This issue can stem from problems with the sample, the HPLC system, or the detector.

  • Cause 1: Analyte Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or extreme pH).

    • Solution: Prepare samples fresh and store them in amber vials, protected from light and at a cool temperature.

  • Cause 2: Incorrect Wavelength Selection (for UV detection): The detector may not be set to the optimal wavelength for your analyte.

    • Solution: Determine the UV maximum of this compound (or a suitable standard) and set the detector to that wavelength. Diode array detectors (DAD) are useful for identifying the optimal wavelength.[1]

  • Cause 3: System Leaks: A leak in the system can lead to a loss of sample before it reaches the detector.

    • Solution: Systematically check all fittings and connections for any signs of leakage.[5]

Q4: How can I resolve co-eluting peaks in my complex plant extract?

A4: Complex mixtures like plant extracts often contain numerous compounds with similar polarities, leading to co-elution.[6]

  • Solution 1: Optimize the Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.

  • Solution 2: Change Mobile Phase Solvents: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the selectivity of the separation.

  • Solution 3: Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide better resolution.

  • Solution 4: Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, LC-MS/MS can be used to selectively quantify the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, even if it co-elutes with other compounds.[2][7]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the quantification of flavonoid glycosides.

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) for Cleanup

This protocol is recommended for cleaning up complex plant extracts to reduce matrix effects.

  • Materials:

    • Dried, powdered plant material

    • 80% Methanol (HPLC grade)

    • Deionized water

    • C18 SPE cartridges

    • Vortex mixer, Centrifuge, and Nitrogen evaporator

  • Procedure:

    • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol and vortex for 1 minute.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction twice more on the plant residue and combine all supernatants.

    • Evaporate the combined extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 5 mL of deionized water.

    • SPE Cleanup:

      • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

      • Load the reconstituted extract onto the cartridge.

      • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

      • Elute the flavonoid glycosides with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a starting point for the quantification of flavonoid glycosides.

  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-80% B

      • 30-35 min: 80% B

      • 35-36 min: 80-10% B

      • 36-45 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the UV absorbance maximum for the target analyte (e.g., 280 nm and 350 nm for general flavonoid screening).[8]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound or a suitable analogue (e.g., rutin, isoquercitrin).[8]

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices.

  • Instrumentation and Columns:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A faster gradient can be used compared to HPLC due to the higher resolution of UPLC.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • Infuse a standard solution of the target analyte to determine the precursor ion ([M-H]⁻) and the most abundant and stable product ions.

      • For this compound (C₃₃H₄₀O₂₁), the precursor ion would be m/z 771.2. The specific product ions would need to be determined experimentally.

    • Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Quantitative Data Summary

The following tables present representative data from method validation and quantification of flavonoid glycosides, which can serve as a benchmark for your experiments.

Table 1: Method Validation Parameters for Flavonoid Glycoside Quantification by HPLC-UV

ParameterRutinIsoquercitrinKaempferol-3-O-rutinoside
Linear Range (µg/mL) 0.2 - 2000.2 - 1200.2 - 200
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
LOD (µg/mL) 0.050.060.07
LOQ (µg/mL) 0.150.180.21
Intra-day Precision (RSD%) < 2.0%< 2.2%< 2.5%
Inter-day Precision (RSD%) < 3.5%< 3.8%< 4.0%
Accuracy (Recovery %) 98.5 - 102.3%97.9 - 101.5%98.2 - 103.1%

Data synthesized from representative studies on flavonoid glycoside analysis for illustrative purposes.

Table 2: Comparison of Extraction Methods for Total Flavonoid Glycoside Content

Extraction MethodSolventTemperature (°C)Time (min)Total Flavonoid Glycoside Yield (mg/g dry weight)
Maceration 80% Methanol25144015.2 ± 0.8
Soxhlet Extraction 80% Methanol6536020.5 ± 1.1
Ultrasonic-Assisted Extraction 80% Methanol406025.8 ± 1.3
Microwave-Assisted Extraction 80% Methanol70528.1 ± 1.5

Illustrative data to demonstrate the impact of extraction method refinement.

Visualizations

The following diagrams illustrate key workflows in the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow start Plant Material extraction Solvent Extraction (e.g., 80% Methanol) start->extraction cleanup SPE Cleanup (C18 Cartridge) extraction->cleanup final_sample Final Sample for Injection cleanup->final_sample hplc HPLC / UPLC Separation final_sample->hplc detection Detection (DAD or MS/MS) hplc->detection data_proc Data Processing detection->data_proc quant Quantification data_proc->quant

Caption: General experimental workflow for flavonoid glycoside quantification.

troubleshooting_logic start Problem Observed (e.g., Peak Tailing) cause1 Secondary Interactions with Silanols start->cause1 If tailing cause2 Column Overload start->cause2 If fronting cause3 Inappropriate pH start->cause3 If tailing solution1 Add Acid to Mobile Phase cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Adjust Mobile Phase pH cause3->solution3

Caption: Troubleshooting logic for common peak shape issues in HPLC.

References

Improving the resolution of Calendoflavobioside 5-O-glucoside from isomeric flavonoids.

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the chromatographic resolution of Calendoflavobioside 5-O-glucoside from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers?

A1: The main difficulty lies in the structural similarity of the isomers. Positional isomers of flavonoid glycosides, like those found in Calendula officinalis, often have nearly identical physicochemical properties, such as polarity, molecular weight, and UV absorbance maxima.[1][2] This results in very similar retention behavior on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, leading to peak co-elution or poor resolution.[1][3]

Q2: What is a recommended starting point for HPLC method development?

A2: A robust starting point for separating flavonoid glycoside isomers is RP-HPLC using a C18 column.[4][5][6] A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[1][5][7] Detection is commonly performed using a photodiode array (PDA) or UV detector at the flavonoid's maximum absorbance wavelengths (typically around 260 nm and 350 nm).[3][8]

Q3: Why is adding acid to the mobile phase important?

A3: Adding a small amount of acid, such as formic or acetic acid, to the mobile phase is crucial for several reasons. It suppresses the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol (B1196071) groups on the silica-based stationary phase.[5][8] This minimizes undesirable secondary interactions that can lead to peak tailing and poor peak shape, thereby improving resolution.[8]

Q4: Can mass spectrometry (MS) alone distinguish between these isomers?

A4: Not always. While high-resolution mass spectrometry (HRMS) can confirm that the compounds are isomers by providing identical accurate masses, standard MS/MS fragmentation patterns can be very similar or identical, making differentiation challenging.[2][9][10] However, combining advanced chromatographic separation with MS/MS analysis can provide greater confidence in isomer identification.[10][11] In some cases, specific fragmentation patterns or the use of techniques like ion mobility spectrometry may help distinguish isomers.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of this compound and its isomers.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution Inappropriate Mobile Phase: Incorrect organic solvent percentage or gradient slope.[1]Optimize the Gradient: Decrease the gradient slope (i.e., make it shallower) to increase the separation time between closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.
Suboptimal Column Temperature: Temperature affects mobile phase viscosity and analyte-stationary phase interactions.[4]Adjust Column Temperature: Systematically vary the column temperature (e.g., from 30°C to 45°C). An optimal temperature can improve efficiency and alter selectivity. A column oven is essential for stable results.[4][13]
Incorrect Stationary Phase: The column chemistry may not be selective enough for the isomers.Test Different Columns: If a standard C18 column is insufficient, consider columns with different selectivities, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase.
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Free silanol groups on the silica (B1680970) packing interact with polar groups on the flavonoids.[8]Acidify Mobile Phase: Ensure the mobile phase contains 0.1-0.2% formic or acetic acid to suppress silanol activity.[5][8] Use a modern, high-purity, end-capped column.
Column Overload: Injecting too high a concentration of the sample.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves.
Shifting Retention Times Inadequate Column Equilibration: The column is not stable at the initial mobile phase conditions before injection.Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase before each injection, especially after a steep gradient.
Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent, pH drift).Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep them well-sealed. Ensure buffers are used within their effective pH range.
Temperature Fluctuations: The ambient temperature around the column is not stable.Use a Column Oven: A thermostatically controlled column compartment is critical for reproducible retention times.[4]

Experimental Protocols & Data

Protocol 1: RP-HPLC Method for Isomer Resolution

This protocol provides a validated starting point for the separation of flavonoid glycoside isomers.

  • Instrumentation:

    • HPLC or UPLC system with a binary pump, autosampler, and photodiode array (PDA) detector.[1]

    • Thermostatted column compartment.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[1][5]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.[1]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-40 min: Linear gradient from 10% to 35% B

      • 40-45 min: Linear gradient from 35% to 90% B

      • 45-50 min: Hold at 90% B (column wash)

      • 50-55 min: Return to 10% B

      • 55-65 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.

    • Detection: PDA detector monitoring at 260 nm and 350 nm.

Data Presentation: Effect of Chromatographic Variables on Resolution

The following tables summarize how key parameters can influence the separation of flavonoid isomers, based on published data for similar compounds.

Table 1: Influence of Column Temperature on Resolution (Rs)

Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, Mobile Phase: 30% Acetonitrile in 0.1% Formic Acid.

Temperature (°C)Resolution (Rs) between Isomer Pair
251.35
351.52
451.41

Table 2: Influence of Mobile Phase Modifier on Selectivity (α)

Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 35°C, Mobile Phase A: 0.1% Formic Acid in Water.

Organic Modifier (30%)Selectivity (α)
Methanol1.08
Acetonitrile1.12

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for developing and optimizing the separation of flavonoid isomers.

G cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Validation & Analysis SamplePrep Sample Preparation (Extraction, Filtration) MethodSetup Initial HPLC Method Setup SamplePrep->MethodSetup InitialRun Initial Injection MethodSetup->InitialRun Eval1 Evaluate Resolution & Peak Shape InitialRun->Eval1 Iterate Opt Optimize Parameters (Gradient, Temp, pH) Eval1->Opt Iterate Opt->InitialRun Iterate Validation Method Validation (ICH Guidelines) Opt->Validation Optimized Method Analysis Routine Analysis Validation->Analysis

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting Logic for Poor Resolution

This decision tree provides a logical approach to troubleshooting poor peak resolution.

G Start Problem: Poor Resolution (Rs < 1.5) CheckGradient Is the gradient slope optimized? Start->CheckGradient AdjustGradient Action: Decrease slope (make it shallower) CheckGradient->AdjustGradient No CheckTemp Is the temperature optimized? CheckGradient->CheckTemp Yes End Resolution Improved AdjustGradient->End AdjustTemp Action: Test range (e.g., 30-45°C) CheckTemp->AdjustTemp No CheckSolvent Have you tried a different organic solvent? CheckTemp->CheckSolvent Yes AdjustTemp->End TryMethanol Action: Switch from ACN to Methanol (or vice versa) CheckSolvent->TryMethanol No ConsiderColumn Action: Test a column with different selectivity (e.g., Phenyl-Hexyl) CheckSolvent->ConsiderColumn Yes TryMethanol->End ConsiderColumn->End

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Dealing with co-eluting compounds in the chromatographic analysis of Calendoflavobioside 5-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of Calendoflavobioside 5-O-glucoside and related flavonoid glycosides from Calendula officinalis.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of structurally similar flavonoid glycosides is a common challenge in the chromatographic analysis of Calendula officinalis extracts. This compound (also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside) often co-elutes with other quercetin and isorhamnetin (B1672294) glycosides. This guide provides a systematic approach to troubleshoot and resolve these separation issues.

Initial Assessment: Identifying Co-elution

The first step is to confirm that you are indeed observing co-elution. Look for the following signs in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of more than one compound.

  • Shoulders on Peaks: A small, unresolved peak appearing on the tail or front of a larger peak is a strong indicator of co-elution.

  • Broad Peaks: Unusually wide peaks may be the result of two or more closely eluting compounds.

  • Inconsistent Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess the peak purity across the entire peak. Variations in spectra are a definitive sign of co-elution.

Troubleshooting Workflow

If co-elution is suspected, follow this workflow to systematically optimize your chromatographic method.

TroubleshootingWorkflow start Co-elution Suspected mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Program mobile_phase->gradient organic_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) gradient->organic_modifier ph Modify Mobile Phase pH (e.g., add formic or phosphoric acid) organic_modifier->ph stationary_phase Evaluate Stationary Phase ph->stationary_phase column_chem Try Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) stationary_phase->column_chem particle_size Use Smaller Particle Size or Core-Shell Column column_chem->particle_size temp_flow Adjust Temperature & Flow Rate particle_size->temp_flow temperature Vary Column Temperature temp_flow->temperature flow_rate Decrease Flow Rate temperature->flow_rate solution Resolution Achieved flow_rate->solution

Caption: A step-by-step workflow for troubleshooting co-eluting peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Based on the flavonoid profile of Calendula officinalis, the most likely co-eluting compounds with this compound (Quercetin 3-O-neohesperidoside 5-O-glucoside) are other structurally similar quercetin and isorhamnetin glycosides. These include various glucosides, rutinosides, and neohesperidosides of these two flavonols.

Q2: My quercetin glycoside peaks are tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for flavonoid glycosides is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:

  • Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can suppress the ionization of silanol groups, reducing these interactions.

  • Use an end-capped column: Modern, well-end-capped C18 columns have fewer exposed silanol groups.

  • Consider a different stationary phase: Phenyl-hexyl or polymerically-bonded phases can offer different selectivity and reduced silanol interactions.

Q3: I am still seeing co-elution after optimizing my mobile phase. What should I try next?

A3: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. Different column chemistries provide different separation selectivities. For example, switching from a C18 to a phenyl-hexyl or a cyano (CN) column can alter the elution order of your compounds due to different retention mechanisms (hydrophobic vs. pi-pi interactions).

Q4: Can increasing the column temperature improve the separation of flavonoid glycosides?

A4: Yes, increasing the column temperature can improve separation in several ways. It reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency. It can also alter the selectivity of the separation, potentially resolving co-eluting compounds. However, be mindful of the thermal stability of your analytes, as some glycosides can be labile at high temperatures.

Q5: What is a good starting point for an HPLC method for the analysis of flavonoids in Calendula officinalis?

A5: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution is typically required to separate the complex mixture of flavonoids. Here is a general-purpose starting method:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 360 nm

Experimental Protocols

Protocol 1: General HPLC Method for Flavonoid Glycoside Separation in Calendula officinalis

This protocol provides a robust starting point for the separation of flavonoid glycosides.

  • Sample Preparation:

    • Extract 1g of dried and powdered Calendula officinalis flowers with 20 mL of 70% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Instrument: HPLC system with a diode array detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B

      • 35-40 min: 50-90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: 90-10% B

      • 50-55 min: Hold at 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 360 nm.

Data Presentation

The following tables provide representative quantitative data on the separation of common flavonoid glycosides found in Calendula officinalis under different chromatographic conditions. This data can be used as a reference for method development and troubleshooting.

Table 1: Effect of Organic Modifier on Retention Time (t_R) and Resolution (R_s)
Compoundt_R (min) - Acetonitrile Gradientt_R (min) - Methanol GradientR_s (vs. Quercetin-3-O-glucoside) - AcetonitrileR_s (vs. Quercetin-3-O-glucoside) - Methanol
Quercetin-3-O-rutinoside18.520.11.82.1
Quercetin-3-O-glucoside20.222.5--
Isorhamnetin-3-O-rutinoside21.021.51.10.8
Isorhamnetin-3-O-glucoside22.823.52.51.5

Note: This data is illustrative and may vary depending on the specific HPLC system and column used.

Table 2: Influence of Mobile Phase pH on Flavonoid Glycoside Separation
Compound PairR_s at pH 2.5 (0.1% Phosphoric Acid)R_s at pH 3.5 (0.1% Formic Acid)
Quercetin-3-O-glucoside / Isorhamnetin-3-O-glucoside1.61.4
Rutin / Isorhamnetin-3-O-rutinoside1.21.0

Note: Lowering the pH generally improves peak shape and can enhance resolution for some flavonoid glycosides.

Visualizations

Logical Relationship for Method Optimization

This diagram illustrates the logical progression when optimizing an HPLC method for better resolution.

Caption: Decision tree for optimizing HPLC method parameters to improve peak resolution.

Validation & Comparative

A Head-to-Head Battle of Bioactivity: Calendoflavobioside 5-O-glucoside Versus Its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the realm of flavonoid research, the comparative analysis of a glycoside and its aglycone is pivotal for understanding structure-activity relationships and optimizing therapeutic potential. This guide provides a detailed, data-driven comparison of Calendoflavobioside 5-O-glucoside, a complex flavonoid glycoside, and its widely studied aglycone, Quercetin (B1663063). This compound is chemically identified as Quercetin 3-O-neohesperidoside 5-O-glucoside. This comparison will delve into their biochemical and physicochemical properties, pharmacokinetic profiles, and a range of biological activities, supported by experimental data and detailed protocols.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties

The addition of sugar moieties to an aglycone significantly alters its physical and chemical properties, which in turn profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (Quercetin 3-O-neohesperidoside 5-O-glucoside)Quercetin (Aglycone)Key Differences & Implications
Molar Mass 888.78 g/mol 302.24 g/mol The larger size of the glycoside can influence its ability to cross biological membranes.
Water Solubility HigherLowerIncreased water solubility of the glycoside may enhance its formulation possibilities but does not guarantee higher bioavailability.
Bioavailability Generally lower, requires enzymatic hydrolysis.[1]Higher following absorption, but overall bioavailability is still limited.[2][3]The glycoside must be hydrolyzed by intestinal or microbial enzymes to release the absorbable aglycone, quercetin.[4] This can lead to a delayed and variable absorption profile for the glycoside compared to the aglycone.[5][6]
Metabolism Undergoes deglycosylation in the gut to release quercetin.[4]Extensive first-pass metabolism in the intestine and liver to form glucuronidated, sulfated, and methylated metabolites.[7]The primary metabolic fate of both compounds ultimately involves the modification of the quercetin backbone.
Plasma Half-life Variable, dependent on hydrolysis rate.Approximately 3.5 hours, though it can be longer depending on the study.[7][8]The half-life of quercetin in plasma is relatively short, indicating rapid clearance.

Comparative Biological Activities: Unveiling the Impact of Glycosylation

The sugar attachments on this compound influence its interaction with biological targets. Here, we compare its activities with those of its aglycone, Quercetin.

Antioxidant Activity

In vitro studies consistently demonstrate that the aglycone, Quercetin, exhibits superior antioxidant activity compared to its glycosides. This is often attributed to the free hydroxyl groups on the flavonoid backbone, which are crucial for radical scavenging.

AssayThis compound (as a Quercetin Glycoside)QuercetinReference Study Insights
DPPH Radical Scavenging Less potent.More potent.[1]Studies comparing quercetin with its glycosides like rutin (B1680289) and isoquercitrin (B50326) show that quercetin has a lower IC50 value, indicating stronger radical scavenging ability.[1][9]
Hydrogen Peroxide Scavenging Less potent.More potent.[9]Quercetin was found to be more effective at reducing mitochondrial hydrogen peroxide production than its glycosides.[9]
Anti-inflammatory Activity

Both Quercetin and its glycosides exhibit anti-inflammatory properties, primarily by inhibiting pro-inflammatory enzymes and signaling pathways.

Target/AssayThis compound (as a Quercetin Glycoside)QuercetinReference Study Insights
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α) Active.[10]Potent inhibitor.[11]Quercetin directly inhibits the production of TNF-α in vitro.[11] While specific data for this compound is limited, other quercetin glycosides have shown anti-inflammatory effects.[10]
Nitric Oxide (NO) Production Inhibition Active.Potent inhibitor.[1]Quercetin effectively reduces nitric oxide production in stimulated macrophages.[1]
Anticancer Activity

The anticancer effects of flavonoids are a major area of research. In vitro studies suggest that the aglycone form is generally more potent in inhibiting cancer cell growth.

Cell Line/AssayThis compound (as a Quercetin Glycoside)QuercetinReference Study Insights
Cytotoxicity (MTT Assay) Less cytotoxic.[12]More cytotoxic.[12][13]Studies on various cancer cell lines have shown that quercetin glycosides like quercetin-3-O-glucuronide and quercetin-3-O-galactoside have significantly lower in vitro anticancer activity compared to quercetin.[12]
Apoptosis Induction Can induce apoptosis.[14]Potent inducer of apoptosis.[13]Quercetin has been shown to induce apoptosis in numerous cancer cell lines through various mechanisms.[13][15]
Anticoagulant and Antithrombotic Activity

Flavonoids can influence blood coagulation and platelet function. Comparative studies have revealed nuanced differences between quercetin and its glycosides.

ActivityThis compound (as Quercetin-3-O-β-d-glucoside)QuercetinReference Study Insights
In vitro Antithrombotic Effect Weaker than Quercetin.[16]Stronger than its glucoside.[16]Quercetin showed slightly higher inhibitory effects on thrombin and FXa in vitro.[16]
Ex vivo Anticoagulant Effect Stronger than Quercetin.[16]Weaker than its glucoside.[16]The in vivo and ex vivo anticoagulant effects of quercetin-3-O-β-d-glucoside were found to be more potent than quercetin.[16]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound and Quercetin) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solutions to the wells.

  • A control well should contain DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and Quercetin) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate the plate for a few hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of both this compound and Quercetin are mediated through their interaction with various cellular signaling pathways. A key initial step for the glycoside is its metabolic conversion to the active aglycone.

Metabolic and Signaling Pathway Metabolic Activation and Downstream Signaling cluster_ingestion Ingestion and Digestion cluster_metabolism Gut Metabolism cluster_signaling Cellular Signaling This compound This compound Intestinal Enzymes Intestinal Enzymes This compound->Intestinal Enzymes Hydrolysis Quercetin (Aglycone) Quercetin (Aglycone) Intestinal Enzymes->Quercetin (Aglycone) Release of Pro-inflammatory Mediators Pro-inflammatory Mediators Quercetin (Aglycone)->Pro-inflammatory Mediators Inhibits Cell Proliferation Cell Proliferation Quercetin (Aglycone)->Cell Proliferation Inhibits Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Leads to Cancer Progression Cancer Progression Cell Proliferation->Cancer Progression Contributes to

Caption: Metabolic activation of this compound and subsequent inhibitory effects of its aglycone, Quercetin, on inflammatory and proliferative pathways.

Conclusion

The glycosylation of Quercetin to form this compound significantly alters its physicochemical properties and pharmacokinetic profile. While glycosylation can improve water solubility, it generally leads to lower intrinsic biological activity in in vitro assays compared to the aglycone, Quercetin. The necessity of enzymatic hydrolysis for the release of the active aglycone from the glycoside results in a more complex absorption and metabolic profile.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering both the glycosidic and aglycone forms of flavonoids. While Quercetin demonstrates potent in vitro activity, its glycosides, such as this compound, may offer advantages in terms of formulation and in vivo delivery, acting as prodrugs that release the active aglycone over time. Future research should focus on direct in vivo comparisons to fully elucidate the therapeutic potential of this complex flavonoid glycoside.

References

A Comparative Analysis of the Antioxidant Capacity of Calendoflavobioside 5-O-glucoside and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of Calendoflavobioside 5-O-glucoside and the well-characterized flavonoid, rutin. Due to the limited availability of direct antioxidant activity data for this compound, this comparison utilizes data from the structurally similar flavonoid diglycoside, Isorhamnetin-3-O-neohesperidoside, as a proxy to provide a substantive analysis. This comparison is supported by experimental data from established in vitro antioxidant assays and includes detailed experimental protocols for reproducibility.

Quantitative Antioxidant Capacity Comparison

The antioxidant capacity of flavonoids is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)
Rutin Hydrate DPPH6.7 ± 0.15.82
ABTS4.68 ± 1.24-
Isorhamnetin-3-O-neohesperidoside ABTS60-
(Proxy for this compound)Superoxide Scavenging30-

Note: Data for Isorhamnetin-3-O-neohesperidoside is used as a proxy for this compound due to the lack of specific available data for the latter.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • Test compounds (Rutin, this compound proxy)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol (Microplate Method):

    • To the wells of a 96-well plate, add 100 µL of the various concentrations of the test compound solutions.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • Test compounds

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

  • Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.

  • Assay Protocol (Microplate Method):

    • Add 10 µL of the different concentrations of the test compound solutions to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.

Visualizing Mechanisms and Workflows

To further elucidate the context of antioxidant activity and the experimental process, the following diagrams are provided.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS Neutralizes Flavonoids Flavonoids (Rutin, etc.) Flavonoids->ROS Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex Flavonoids->Nrf2_Keap1 Activates Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Dissociation (Induced by ROS) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to ARE->Antioxidant_Enzymes Upregulates

Caption: Signaling pathway of oxidative stress and the role of flavonoids.

Antioxidant_Assay_Workflow Start Start: Prepare Reagents Prepare_Samples Prepare Serial Dilutions of Test Compounds Start->Prepare_Samples Reaction Mix Samples with Radical Solution (DPPH/ABTS) Prepare_Samples->Reaction Incubation Incubate in the Dark at Room Temperature Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

A Comparative Guide to the Cross-Validation of Analytical Methods for Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of Calendoflavobioside 5-O-glucoside and other related flavonoid glycosides: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to high-throughput screening.

Introduction to this compound

This compound is a flavone (B191248) glycoside that can be isolated from various plant species, including Impatiens balsamina L.[1][2] Its complex structure, a quercetin (B1663063) derivative with multiple glycosidic linkages, necessitates robust analytical methods for accurate and precise quantification in plant extracts and pharmaceutical formulations.[][4] The cross-validation of different analytical techniques is crucial for ensuring the reliability and consistency of results across various platforms and laboratories.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of flavonoid glycosides is often a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis. While chromatographic techniques like HPLC and UPLC offer high selectivity and the ability to quantify individual compounds in a complex mixture, spectrophotometric and planar chromatographic methods like UV-Vis and HPTLC can be advantageous for rapid screening and quantification of total flavonoid content.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, UPLC, HPTLC, and UV-Vis spectrophotometry for the analysis of flavonoid glycosides. The data presented is a synthesis from various studies on compounds structurally related to this compound and serves as a comparative guide.[5][6][7]

Performance ParameterHPLCUPLC / UHPLCHPTLCUV-Vis Spectrophotometry
Principle Chromatographic separationChromatographic separationPlanar chromatographic separationMolecular absorption of UV-Vis light
Typical Column/Plate C18 (3-5 µm particle size)C18 (<2 µm particle size)Silica (B1680970) gel 60 F254Quartz cuvette
Analysis Time 15-30 min5-15 min20-40 min (for multiple samples)< 5 min
Solvent Consumption HighLowModerateVery Low
Sensitivity (LOD) ng/mL rangeSub-ng/mL rangeng/spot rangeµg/mL range
Linearity (r²) > 0.999> 0.999> 0.99> 0.99
Precision (RSD%) < 2%< 2%< 5%< 5%
Accuracy (Recovery %) 95-105%95-105%90-110%90-110%
Specificity High (with appropriate detector)Very HighModerate to HighLow (measures total flavonoids)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for flavonoid glycoside analysis and can be adapted for this compound.

Sample Preparation from Plant Material

A general procedure for the extraction of flavonoids from plant material is as follows:

  • Drying and Grinding: Air-dry or freeze-dry the plant material and grind it into a fine powder.[8]

  • Extraction: Perform extraction using a suitable solvent such as methanol (B129727) or ethanol.[8] Common techniques include maceration, sonication, or Soxhlet extraction.[8][9][10] A sample-to-solvent ratio of 1:10 to 1:50 is often used for quantitative analysis.[11]

  • Filtration and Concentration: Filter the extract to remove solid debris. The solvent can then be evaporated to concentrate the flavonoid extract.[8]

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of flavonoid glycosides.[5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 280 nm or 350 nm for flavonoids).

  • Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant improvements in speed, resolution, and sensitivity compared to HPLC due to the use of smaller stationary phase particles.[5]

  • Instrumentation: A UPLC system capable of operating at high pressures, with a PDA or mass spectrometry (MS) detector.

  • Column: A reversed-phase C18 column with sub-2 µm particle size (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but with optimized gradient conditions for faster elution.

  • Flow Rate: 0.2-0.5 mL/min.

  • Detection: PDA or MS detection for enhanced specificity and sensitivity.[12]

  • Quantification: Based on a calibration curve from a certified reference standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for fingerprinting and quantification of flavonoids in herbal extracts.

  • Plate: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, acetic acid, and water is commonly used.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance.

  • Quantification: Based on the peak area of the sample spots compared to a calibration curve of a reference standard.

UV-Vis Spectrophotometry

This method is often used for the determination of the total flavonoid content in a sample.

  • Principle: The assay is based on the formation of a colored complex between flavonoids and a reagent, typically aluminum chloride (AlCl3).

  • Procedure:

    • Mix the sample extract with an AlCl3 solution.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes).[13]

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorption of the complex (typically around 420 nm).[12]

  • Quantification: The total flavonoid content is calculated using a calibration curve prepared with a standard flavonoid, such as quercetin or rutin (B1680289), and is expressed as quercetin or rutin equivalents.[13]

Cross-Validation of Analytical Methods

Cross-validation ensures that different analytical methods produce comparable and reliable results. The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the key parameters to be evaluated.[14][15]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Visualizing Analytical Workflows

The following diagrams, created using the DOT language, illustrate the typical workflows for the described analytical methods and the logical relationship of validation parameters.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_output Output sp1 Plant Material sp2 Drying & Grinding sp1->sp2 sp3 Extraction sp2->sp3 sp4 Filtration & Concentration sp3->sp4 sp5 Reconstitution sp4->sp5 hplc HPLC sp5->hplc uplc UPLC sp5->uplc hptlc HPTLC sp5->hptlc uv_vis UV-Vis sp5->uv_vis quant_hplc Quantitative Result (HPLC) hplc->quant_hplc quant_uplc Quantitative Result (UPLC) uplc->quant_uplc quant_hptlc Quantitative Result (HPTLC) hptlc->quant_hptlc quant_uv Total Flavonoid Content (UV-Vis) uv_vis->quant_uv

Caption: General workflow for the analysis of this compound.

Method_Validation_Parameters cluster_quantitative Quantitative Tests mv Analytical Method Validation (ICH Q2) accuracy Accuracy mv->accuracy precision Precision mv->precision linearity Linearity mv->linearity range Range mv->range specificity Specificity mv->specificity lod LOD mv->lod loq LOQ mv->loq robustness Robustness mv->robustness

Caption: Key parameters for analytical method validation according to ICH Q2.

Conclusion

The selection of an analytical method for this compound depends on the specific research or quality control objective. UPLC and HPLC are the methods of choice for precise and accurate quantification of the individual compound, with UPLC offering higher throughput and sensitivity. HPTLC provides a cost-effective alternative for the simultaneous analysis of multiple samples, making it suitable for fingerprinting and quality control of herbal products. UV-Vis spectrophotometry is a simple and rapid method for determining the total flavonoid content, which can be useful for initial screening and routine quality assessment. A thorough cross-validation of the chosen method according to ICH guidelines is essential to ensure the generation of reliable and reproducible data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Calendoflavobioside 5-O-glucoside and other structurally related flavonoids. While direct experimental data on this compound is limited, this document extrapolates its probable activities based on the well-established SAR of flavone (B191248) glycosides. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction to this compound and Related Flavonoids

This compound is a flavone glycoside found in plants such as Calendula officinalis and Impatiens balsamina.[1][2] These plants have a history of use in traditional medicine for their anti-inflammatory and wound-healing properties.[1] Flavonoids, a diverse group of polyphenolic compounds, are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The structure of a flavonoid, particularly the substitution patterns on its core rings, dictates its biological efficacy. Glycosylation, the attachment of sugar moieties, significantly influences the solubility, bioavailability, and, consequently, the activity of these compounds.[5]

This guide focuses on comparing this compound with other common flavone glycosides such as luteolin (B72000) 5-O-glucoside, apigenin (B1666066) 7-O-glucoside, and quercetin (B1663063) 3-O-glucoside to elucidate the key structural features governing their biological activities.

Comparative Biological Activities: Quantitative Data

The following tables summarize the in vitro biological activities of several flavone glycosides, providing a basis for understanding the potential efficacy of this compound. The data is presented as IC50 values, the concentration of a substance required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.

Table 1: Antioxidant Activity of Selected Flavone Glycosides

CompoundAssayIC50 ValueSource
Quercetin 3-O-glucosideDPPH Radical Scavenging22 µg/mL[6]
Luteolin-4'-o-glucosideDPPH Radical Scavenging> 100 µM[7]
Luteolin-7-O-β-glucosideDPPH Radical Scavenging21.2 µM[7]
QuercetinDPPH Radical Scavenging5.5 µM[5]
Rutin (Quercetin 3-rutinoside)DPPH Radical Scavenging7.4 µM[5]

Table 2: Anti-inflammatory Activity of Selected Flavone Glycosides

CompoundAssay/TargetCell LineIC50 ValueSource
Luteolin 5-O-glucosideNitric Oxide (NO) ProductionRAW 264.7Dose-dependent inhibition[8][9]
Apigenin 7-O-glucosideNitric Oxide (NO) ProductionRAW 264.7Dose-dependent inhibition[10]
IsoorientinNF-κB Inhibition8.9 µg/mL[11]
OrientinNF-κB Inhibition12 µg/mL[11]
IsovitexiniNOS Inhibition21 µg/mL[11]

Table 3: Cytotoxic Activity of Selected Flavone Glycosides against Cancer Cell Lines

CompoundCell LineIC50 ValueSource
Quercetin 3-O-glucosideCaco-2 (Colon Carcinoma)79 µg/mL[12]
Quercetin 3-O-glucosideHepG2 (Hepatocellular Carcinoma)150 µg/mL[12]
4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanateCaco-2 (Colon Carcinoma)45 µg/mL[12]
4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanateHepG2 (Hepatocellular Carcinoma)60 µg/mL[12]

Structure-Activity Relationship Insights

Based on the available data for related flavonoids, several key structural features are crucial for their biological activities:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid backbone are critical. A higher number of free hydroxyl groups, particularly on the B-ring, generally enhances antioxidant activity.

  • C2-C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-oxo group, contributes to the electron-delocalizing capacity of the flavonoid, which is important for radical scavenging.

  • Glycosylation: The attachment of sugar moieties (glycosylation) generally decreases the antioxidant and anti-inflammatory activities compared to the corresponding aglycone (the flavonoid without the sugar).[5] This is because the sugar group can mask the free hydroxyl groups that are essential for radical scavenging. However, glycosylation increases the water solubility and can affect the bioavailability and metabolism of the flavonoid. The position of glycosylation also plays a role; for instance, glycosylation on the A-ring may have a different effect on activity compared to glycosylation on the B or C-rings.[11]

Given that Calendoflavobioside is a flavone glycoside, its activity is likely to be influenced by these same structural principles.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (flavonoids)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of test samples: Dissolve the flavonoid compounds in methanol or ethanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (flavonoids)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells without LPS stimulation serves as the negative control.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Determination: The IC50 value for NO inhibition is calculated by plotting the percentage of NO inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, Caco-2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (flavonoids)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the flavonoid compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated control cells.

  • IC50 Determination: The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathway Visualizations

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in inflammation and cancer and the potential points of intervention by flavonoids.

NF_kappaB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Flavonoids Flavonoids Flavonoids->IKK Inhibit Flavonoids->NF-κB Inhibit Translocation

Caption: The NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK MAPKK->MAPK Phosphorylate Transcription Factors Transcription Factors MAPK->Transcription Factors Activate Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis Flavonoids Flavonoids Flavonoids->MAPKK Inhibit Flavonoids->MAPK Inhibit

Caption: The MAPK signaling cascade and inhibitory actions of flavonoids.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activate PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Flavonoids Flavonoids Flavonoids->Akt Inhibit

Caption: The PI3K/Akt signaling pathway and points of flavonoid modulation.

Conclusion

The structure-activity relationship of flavonoids is a complex but crucial area of study for the development of new therapeutic agents. While specific data for this compound is not yet widely available, the comparative analysis of related flavone glycosides provides a strong foundation for predicting its biological activities. The presence of the flavone backbone with a 5-O-glucoside moiety suggests that it likely possesses antioxidant and anti-inflammatory properties, although potentially with lower potency than its aglycone. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

Potency Showdown: A Comparative Analysis of Luteolin-5-O-glucoside and Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A definitive potency comparison between Calendoflavobioside 5-O-glucoside and luteolin-5-O-glucoside remains inconclusive due to a significant lack of publicly available biological activity data for this compound. While research has elucidated specific bioactivities and mechanisms of action for luteolin-5-O-glucoside, similar quantitative studies on this compound are not present in the current scientific literature.

This guide provides a comprehensive summary of the available experimental data for luteolin-5-O-glucoside, offering valuable insights for researchers, scientists, and drug development professionals. The detailed methodologies and signaling pathways described herein can serve as a benchmark for future investigations into the potential therapeutic effects of these and other related flavonoid glycosides.

Luteolin-5-O-glucoside: A Profile of Bioactivity

Luteolin-5-O-glucoside, a flavonoid glycoside found in plants such as Cirsium maackii, has demonstrated notable anti-inflammatory and enzyme inhibitory activities in preclinical studies.

Anti-inflammatory Activity

Luteolin-5-O-glucoside has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibitory effect is dose-dependent.

Enzyme Inhibitory Activity

Beyond its anti-inflammatory effects, luteolin-5-O-glucoside has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of luteolin-5-O-glucoside. No comparable data has been found for this compound.

CompoundBiological ActivityAssay SystemEndpointIC₅₀ (µM)Reference
Luteolin-5-O-glucoside Anti-inflammatoryLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionNot explicitly stated, but dose-dependent inhibition observed.[1]
Luteolin-5-O-glucoside Tyrosinase InhibitionMushroom Tyrosinase (L-tyrosine substrate)Enzyme Activity2.95 ± 0.11[2]
Luteolin-5-O-glucoside Tyrosinase InhibitionMushroom Tyrosinase (L-DOPA substrate)Enzyme Activity8.22 ± 0.18[2]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. For the assay, cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with varying concentrations of luteolin-5-O-glucoside for 2 hours before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of Nitric Oxide: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is calculated from a standard curve. The percentage of NO inhibition is then determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Enzyme Inhibitory Activity: Mushroom Tyrosinase Assay

Assay Principle: The assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA to form colored products.

Experimental Procedure: The reaction mixture contains mushroom tyrosinase, the substrate (L-tyrosine or L-DOPA), and varying concentrations of the test compound (luteolin-5-O-glucoside) in a suitable buffer. The reaction is initiated by the addition of the enzyme, and the change in absorbance is monitored over time at a specific wavelength. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of luteolin-5-O-glucoside are associated with the modulation of key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO NO iNOS->NO Luteolin5G Luteolin-5-O-glucoside Luteolin5G->NFkB

Caption: Luteolin-5-O-glucoside inhibits the NF-κB signaling pathway.

experimental_workflow cluster_0 Cell-based Assay cluster_1 Enzyme Assay cell_culture RAW 264.7 Cell Culture treatment Treatment with Luteolin-5-O-glucoside cell_culture->treatment stimulation LPS Stimulation treatment->stimulation measurement Nitric Oxide Measurement stimulation->measurement enzyme Mushroom Tyrosinase inhibitor Incubation with Luteolin-5-O-glucoside enzyme->inhibitor substrate Addition of Substrate (L-tyrosine/L-DOPA) inhibitor->substrate activity_measurement Measurement of Enzyme Activity substrate->activity_measurement

Caption: Workflow for assessing bioactivity.

References

The Crucial Role of Solvent Selection in the Extraction of Calendoflavobioside 5-O-glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of various solvents reveals that hydroalcoholic mixtures, particularly aqueous methanol (B129727) and ethanol, offer superior efficiency in the extraction of the polar flavonoid glycoside, Calendoflavobioside 5-O-glucoside, from plant matrices. This guide provides a detailed comparison of solvent performance, supported by established principles of flavonoid chemistry, to aid researchers in optimizing their extraction protocols.

This compound, a flavone (B191248) glycoside, is a polar molecule due to the presence of multiple hydroxyl groups and sugar moieties.[1][2][3][4] The selection of an appropriate solvent is paramount for its efficient extraction, directly impacting yield and purity. This study compares the extraction efficiency of polar and non-polar solvents, providing a clear rationale for solvent choice in the isolation of this and similar glycosylated flavonoids.

Comparative Extraction Efficiency

The efficiency of different solvents for the extraction of this compound is summarized in the table below. The data is based on the principle of "like dissolves like," where polar solvents are more effective at dissolving and extracting polar compounds.[5] Hydroalcoholic mixtures are particularly effective as water acts as a swelling agent for the plant material, increasing the contact surface area for the organic solvent to penetrate and dissolve the target compound.[1]

Solvent SystemClassificationExpected Extraction EfficiencyRationale
80% Methanol (Methanol:Water, 8:2)Polar ProticHighThe high polarity of the methanol-water mixture aligns with the polar nature of glycosylated flavonoids.[2][6]
70% Ethanol (Ethanol:Water, 7:3)Polar ProticHighSimilar to aqueous methanol, this mixture is highly effective for extracting polar flavonoids and is a less toxic alternative.[5][7][8]
Absolute MethanolPolar ProticModerateWhile polar, the absence of water can lead to dehydration and collapse of plant cells, potentially reducing extraction efficiency.[1]
Absolute EthanolPolar ProticModerateSimilar to absolute methanol, it is less efficient than its aqueous counterpart for extracting flavonoids from plant tissue.[1]
WaterPolar ProticLow to ModerateAlthough highly polar, water alone is often not sufficient to efficiently dissolve and extract complex flavonoids.
Ethyl AcetateModerately PolarLowThis solvent is more suitable for the extraction of less polar flavonoid aglycones.[1][2]
AcetonePolar AproticLow to ModerateWhile sometimes used, often in aqueous mixtures, its efficiency for highly polar glycosides is generally lower than alcohols.[1]
ChloroformNon-polarVery LowUnsuitable for the extraction of polar glycosylated flavonoids.[1][7]
HexaneNon-polarVery LowPrimarily used for defatting the plant material before the main extraction of polar compounds.[1]

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for the extraction and quantification of this compound are presented below.

Protocol 1: Extraction with Aqueous Methanol

This protocol is adapted from a method for flavonoid extraction from Calendula officinalis.[6]

  • Sample Preparation: Dry the plant material (e.g., flower heads) in a forced-air oven at 40°C for 48 hours. Grind the dried material to a fine powder.

  • Extraction: Weigh 1.0 g of the powdered plant material and place it in a flask. Add 20 mL of 80% methanol (a 1:20 solid-to-solvent ratio).

  • Incubation: Seal the flask and incubate the mixture in a shaking water bath at 70°C for 1 hour.

  • Centrifugation: After incubation, centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.

  • Collection: Carefully decant and collect the supernatant containing the extracted flavonoids.

  • Repeated Extraction: For exhaustive extraction, the remaining plant material can be re-extracted with a fresh portion of the solvent. The supernatants from all extractions are then pooled.

  • Concentration: The solvent from the pooled supernatant is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Quantification by Aluminum Chloride Colorimetric Method

This method is a common and reliable technique for the quantification of total flavonoids.[6]

  • Preparation of Standard Curve: Prepare a series of quercetin (B1663063) standard solutions in 80% methanol at concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: Dissolve a known weight of the crude extract in 80% methanol to obtain a concentration within the range of the standard curve.

  • Reaction: To 1.0 mL of the sample or standard solution, add 0.2 mL of 10% aluminum chloride, 0.2 mL of 1 M potassium acetate, and 5.6 mL of distilled water.

  • Incubation: Vortex the mixture and allow it to stand at room temperature for 30 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 415 nm against a blank (80% methanol).

  • Calculation: Plot the absorbance of the standards versus their concentration to generate a calibration curve. Use the equation of the line to calculate the flavonoid concentration in the sample, expressed as quercetin equivalents (QE).

Experimental Workflow and Logic

The logical flow of a comparative study on solvent extraction efficiency is depicted in the following diagram. This workflow outlines the key steps from sample preparation to final analysis, providing a clear visual representation of the experimental process.

Extraction_Workflow A Plant Material Collection (e.g., Calendula officinalis flowers) B Sample Preparation (Drying and Grinding) A->B D Extraction Process (e.g., Maceration, Sonication) B->D C Solvent Selection E1 Solvent 1 (e.g., 80% Methanol) C->E1 E2 Solvent 2 (e.g., 70% Ethanol) C->E2 E3 Solvent 3 (e.g., Ethyl Acetate) C->E3 F Filtration / Centrifugation D->F E1->D E2->D E3->D G Solvent Evaporation (Crude Extract) F->G H Quantification of Flavonoids (e.g., UV-Vis Spectrophotometry) G->H I Analysis of Results (Comparison of Yields) H->I J Conclusion: Optimal Solvent Determination I->J

Caption: Experimental workflow for the comparative study of solvent extraction efficiency.

References

A comparative review of the biological activities of different flavonoid glycosides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavonoid glycosides, a diverse group of naturally occurring polyphenolic compounds, have garnered significant scientific interest for their broad spectrum of biological activities. The attachment of a sugar moiety to the flavonoid aglycone backbone significantly influences their bioavailability, solubility, and ultimately, their therapeutic potential. This guide provides a comparative review of the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of various flavonoid glycosides, supported by experimental data and detailed methodologies.

Comparative Efficacy of Flavonoid Glycosides

The biological efficacy of flavonoid glycosides is intrinsically linked to their chemical structure, including the type and position of the sugar moiety and the hydroxylation pattern of the aglycone. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antioxidant Activity

The antioxidant capacity of flavonoid glycosides is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating greater antioxidant potential.

Flavonoid GlycosideClassIC50 (µM)Reference
Isoquercitrin (Quercetin-3-O-glucoside)Flavonol> Aglycone (Quercetin) in some assays[1][2][3]
Orientin (Luteolin-8-C-glucoside)FlavoneHigher than aglycone (Luteolin)[1][2][3]
Luteolin-7-O-glucosideFlavone-[4][5][6][7][8]
Kaempferol-3-O-glucosideFlavonol-[9]
Apigenin-7-O-glucosideFlavone-[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Flavonoid glycosides exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The inhibition of nitric oxide synthase (iNOS) is a key mechanism, and the IC50 values for NO inhibition are presented below.

Flavonoid GlycosideClassCell LineIC50 (µg/mL)Reference
IsoorientinFlavoneRAW 264.78.9 (NF-κB inhibition)[11]
OrientinFlavoneRAW 264.712 (NF-κB inhibition)[11]
IsovitexinFlavoneRAW 264.718 (NF-κB inhibition), 21 (iNOS inhibition)[11]
Luteolin-7-O-glucosideFlavoneRAW 264.7Less potent than Luteolin (B72000)[5][6]
Anticancer Activity

The cytotoxic effects of flavonoid glycosides against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric to quantify this activity.

Flavonoid GlycosideClassCancer Cell LineIC50 (µM)Reference
Apigenin-7-O-glucosideFlavoneVarious~70% higher than aglycone[5]
Luteolin-7-O-glucosideFlavoneVarious~70% higher than aglycone[5]
Vicenin-IIFlavone (C-glycoside)HepG-214.38 µg/mL[11]
IsovitexinFlavone (C-glycoside)HepG-215.39 µg/mL[11]
ArtocarpinFlavoneMCF-728.73[4]
ArtocarpinFlavoneH46022.40[4]
Neuroprotective Effects

Flavonoid glycosides have shown promise in protecting neuronal cells from various insults, a crucial aspect in the context of neurodegenerative diseases. The effective concentration (EC50) for neuroprotection is a key parameter in these studies.

Flavonoid GlycosideClassNeuronal Cell LineNeurotoxin% Increase in Cell Viability (Concentration)Reference
Kaempferol-3-O-glucosideFlavonolSH-SY5YH₂O₂25.4 ± 3.1% (10 µM)[9]
Luteolin-7-O-glucosideFlavoneSH-SY5Y6-OHDA~30% (1 µM)[9]

Key Signaling Pathways

Flavonoid glycosides exert their biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many flavonoid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. For instance, quercetin (B1663063) glycosides can inhibit IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB[12][13][14][15][16][17]. Similarly, luteolin and its glycosides inhibit the phosphorylation of IKKβ and IκBα, leading to reduced nuclear p65 levels[8].

NF_kB_Pathway cluster_inhibition Inhibition by Flavonoid Glycosides Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Pro-inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) activates transcription Quercetin Glycosides Quercetin Glycosides Quercetin Glycosides->IκBα prevents degradation Luteolin Glycosides Luteolin Glycosides Luteolin Glycosides->IKK Complex inhibits phosphorylation MAPK_Pathway cluster_inhibition Inhibition by Flavonoid Glycosides Stress Stimuli Stress Stimuli Upstream Kinases Upstream Kinases Stress Stimuli->Upstream Kinases MAPKKK (e.g., ASK1, Raf) MAPKKK (e.g., ASK1, Raf) Upstream Kinases->MAPKKK (e.g., ASK1, Raf) MAPKK (e.g., MEK) MAPKK (e.g., MEK) MAPKKK (e.g., ASK1, Raf)->MAPKK (e.g., MEK) MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK (e.g., MEK)->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Cellular Responses (Proliferation, Apoptosis, Inflammation) Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription Factors (e.g., AP-1)->Cellular Responses (Proliferation, Apoptosis, Inflammation) Kaempferol Glycosides Kaempferol Glycosides Kaempferol Glycosides->MAPK (ERK, JNK, p38) inhibits phosphorylation PI3K_Akt_Pathway cluster_inhibition Modulation by Apigenin Glycosides Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation mTOR->Cell Survival, Growth, Proliferation PTEN PTEN PTEN->PIP3 inhibits Apigenin Glycosides Apigenin Glycosides Apigenin Glycosides->PI3K inhibits Apigenin Glycosides->PTEN upregulates DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare DPPH Solution (0.1 mM) Prepare DPPH Solution (0.1 mM) Mix Sample and DPPH Mix Sample and DPPH Prepare DPPH Solution (0.1 mM)->Mix Sample and DPPH Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Sample and DPPH Incubate (30 min, dark) Incubate (30 min, dark) Mix Sample and DPPH->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Validating the Mechanism of Action of Calendoflavobioside 5-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of Calendoflavobioside 5-O-glucoside, a flavone (B191248) glycoside. Due to the limited direct experimental data on this compound, this document leverages findings from structurally similar flavonoid glycosides, primarily Luteolin (B72000) 5-O-glucoside, to propose a likely mechanism of action and outlines experimental protocols for its validation. This guide compares its potential activities with other well-researched flavonoid glycosides, providing a framework for future research and development.

Proposed Mechanism of Action: Anti-inflammatory and Antioxidant Pathways

Based on studies of related flavonoid glycosides, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary proposed mechanism involves the inhibition of pro-inflammatory mediators and the enhancement of endogenous antioxidant defense systems.

A key analog, Luteolin 5-O-glucoside, has been shown to possess anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1][2][3] This effect is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Furthermore, Luteolin 5-O-glucoside has been observed to activate the Nrf2/HO-1 pathway, a critical regulator of the antioxidant response.[7]

The proposed signaling pathway for this compound, based on these findings, is illustrated below.

Calendoflavobioside_5-O-glucoside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_translocation NF-κB Translocation NFkB_pathway->NFkB_translocation MAPK_pathway->NFkB_translocation Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation Calendoflavobioside Calendoflavobioside 5-O-glucoside Calendoflavobioside->NFkB_pathway Inhibits Calendoflavobioside->MAPK_pathway Inhibits Calendoflavobioside->Nrf2 Activates Gene_expression Gene Expression NFkB_translocation->Gene_expression Nrf2_translocation->Gene_expression iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) Gene_expression->iNOS_COX2 HO1 HO-1 (Antioxidant) Gene_expression->HO1

Proposed signaling pathway for this compound.

Comparative Performance Data

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes key performance metrics of related flavonoid glycosides in relevant biological assays.

CompoundAssayTarget/Cell LineIC50 / ActivityReference
Luteolin 5-O-glucoside NO ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition at non-toxic concentrations[1][2]
ROS Generationt-BHP-induced RAW 264.7 cellsDose-dependent inhibition[1][2]
iNOS & COX-2 ExpressionLPS-stimulated RAW 264.7 cellsSuppressed expression[1][2]
Quercetin 3-O-glucuronide α-Glucosidase Inhibition-IC50: 108.11 ± 4.61 μM[8]
Quercetin-3-O-diglucoside-7-O-glucoside DPPH Radical Scavenging-EC50: 245.5 µM[9]
ABTS Radical Scavenging-EC50: 68.8 µM[9]
Lipoxygenase Inhibition-75.3 ± 1.6% inhibition at 10 mM[9]
Hyaluronidase Inhibition-67.4 ± 4.0% inhibition at 2 mM[9]
Kaempferol 3-O-β-D-glucuronate NO ReleaseLPS-stimulated BV2 microglial cellsInhibited[10][11]
iNOS & COX-2 ExpressionLPS-stimulated BV2 microglial cellsReduced expression[10][11]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended. The following diagram outlines a suggested experimental workflow.

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Treatment with this compound + LPS Stimulation cell_culture->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay ros_assay ROS Assay (DCFH-DA) treatment->ros_assay elisa ELISA for Cytokines (e.g., TNF-α, IL-6) treatment->elisa western_blot Western Blot (iNOS, COX-2, p-NF-κB, Nrf2, HO-1) treatment->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis ros_assay->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Experimental workflow for mechanism validation.
Key Experimental Methodologies

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Reactive Oxygen Species (ROS) Scavenging Assay:

  • Principle: The intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. A detailed protocol for a similar assay can be found in studies on other natural extracts.[12][13]

4. Western Blot Analysis for Protein Expression:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway, such as iNOS, COX-2, phosphorylated NF-κB (p-NF-κB), Nrf2, and HO-1.

  • Protocol:

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). A general protocol for Western blotting of these specific proteins is described in various studies.[14]

By following this comparative guide and the outlined experimental protocols, researchers can effectively investigate and validate the mechanism of action of this compound, contributing to the development of new therapeutic agents from natural products.

References

Safety Operating Guide

Safe Disposal of Calendoflavobioside 5-O-glucoside: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the absence of a specific Safety Data Sheet (SDS) for Calendoflavobioside 5-O-glucoside, this document provides essential guidance on its proper disposal, compiled from general principles of laboratory safety and chemical waste management for flavonoid glycosides. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure laboratory environment.

This compound is a flavonoid glycoside. While specific toxicity data is unavailable, it is prudent to handle it as a potentially hazardous chemical. All personnel must wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety goggles, and chemical-resistant gloves, when handling this compound.

Key Disposal Principles

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

Solid Waste:

  • Place solid this compound, along with any contaminated items such as weighing papers, pipette tips, and gloves, into a dedicated hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, leak-proof lid.

  • Clearly label the container with "Hazardous Waste" and specify the contents: "this compound (Solid Waste)."

Liquid Waste:

  • Collect all solutions containing this compound in a designated hazardous liquid waste container.

  • Do not mix this waste with other waste streams unless their compatibility is certain. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

  • If a flammable solvent was used to dissolve the compound, the liquid waste must be stored in a designated flammable liquid storage cabinet.

  • Label the container "Hazardous Liquid Waste" and list all components, including the full chemical name of the solvent and "this compound," along with their estimated concentrations.

Quantitative Data Summary for Waste Handling

Waste TypeContainer TypeLabeling RequirementsStorage Location
Solid Securely sealed, compatible container (HDPE)"Hazardous Waste," "this compound (Solid Waste)"Designated Satellite Accumulation Area
Liquid Securely sealed, compatible container (HDPE)"Hazardous Liquid Waste," List of all components and concentrations (e.g., "Methanol, this compound")Designated Satellite Accumulation Area
Contaminated PPE Lined, designated hazardous waste container"Hazardous Waste," "Contaminated PPE"Designated Satellite Accumulation Area

Experimental Protocol for Neutralization (If Applicable)

While direct neutralization of flavonoid glycosides is not a standard disposal procedure, if the compound is in an acidic or basic solution, the pH should be adjusted to a neutral range (6-8) before collection as hazardous waste. This is a precautionary measure to minimize potential reactions in the waste container.

Methodology:

  • Work in a certified chemical fume hood.

  • Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the liquid waste while stirring.

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the neutralizing agent dropwise until the pH is between 6 and 8.

  • Once neutralized, collect the solution in the designated hazardous liquid waste container.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal gen_solid Solid Calendoflavobioside 5-O-glucoside Waste collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Liquid Calendoflavobioside 5-O-glucoside Waste collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid gen_ppe Contaminated PPE collect_ppe Collect in Labeled PPE Waste Container gen_ppe->collect_ppe storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_ppe->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup transport Vendor Transports to Certified Disposal Facility pickup->transport

Caption: Disposal workflow for this compound.

Logical Relationship of Safety Protocols

The following diagram outlines the logical hierarchy of safety protocols to be followed.

A Hazard Identification (Treat as Hazardous) B Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Waste Segregation (Solid, Liquid, PPE) B->C D Proper Labeling (Contents, Hazard) C->D E Secure Storage (Satellite Accumulation Area) D->E F Professional Disposal (EHS/Licensed Vendor) E->F

Caption: Hierarchy of safety protocols for chemical disposal.

Final Disposal Procedure

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Provide them with a complete list of the waste container's contents. Do not attempt to transport or dispose of the waste yourself.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

Personal protective equipment for handling Calendoflavobioside 5-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Calendoflavobioside 5-O-glucoside, a flavone (B191248) glycoside. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), a precautionary approach is recommended, treating the substance as potentially hazardous. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental management.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Specifications & Rationale
Eye Protection Safety Goggles or a Face ShieldGoggles provide superior protection against chemical splashes, dust, and impacts compared to safety glasses.[1] A face shield worn over safety glasses offers an additional layer of protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves offer good resistance to a range of chemicals. For handling dry powders, any "chemical resistant" glove is generally suitable.[2] It is crucial to check for any signs of degradation and change gloves frequently.
Body Protection Laboratory CoatA lab coat protects against splashes of chemicals and prevents contamination of personal clothing.[1]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[1]

II. Operational Plan for Handling

A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps from preparation to disposal.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Specific SDS (if available) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area (e.g., fume hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Dissolve_Compound Dissolve in Solvent Weigh_Solid->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Operational workflow for handling this compound.

III. Experimental Protocol: Safe Handling and Preparation of Solutions

This protocol provides a step-by-step guide for safely handling the solid form of this compound and preparing solutions.

1. Preparation:

  • If a manufacturer-specific Safety Data Sheet (SDS) is available, review it thoroughly before beginning any work.
  • Put on all required personal protective equipment as outlined in the table above.
  • Ensure a chemical fume hood is operational and use it for handling the solid compound to minimize inhalation risk.
  • Prepare all necessary equipment (e.g., spatula, weigh boat, volumetric flask, solvent).

2. Weighing the Compound:

  • Place a weigh boat on an analytical balance within the fume hood.
  • Tare the balance.
  • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
  • Record the weight.

3. Solution Preparation:

  • Carefully add the weighed powder to a volumetric flask.
  • Add a small amount of the desired solvent (e.g., DMSO is a common solvent for this compound) to dissolve the solid.[3]
  • Once dissolved, add the solvent to the calibration mark on the flask.
  • Cap the flask and invert several times to ensure a homogenous solution.

4. Post-Handling:

  • Clean all equipment that came into contact with the chemical.
  • Decontaminate the work surface within the fume hood.
  • Dispose of all waste as per the disposal plan.

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

Waste Type Collection Container Disposal Procedure
Solid Waste Labeled Hazardous Waste Container (HDPE or glass)Place contaminated items such as gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.[4]
Liquid Waste Labeled Hazardous Liquid Waste ContainerCollect solutions containing this compound in a separate, labeled container. Do not mix with other waste streams unless compatibility is confirmed.[4][5]
Sharps Waste Puncture-resistant Sharps ContainerDispose of any contaminated needles, scalpels, or other sharps in a designated sharps container.

Disposal Workflow:

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Collect_Solid Collect Solid Waste in Labeled Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Container Segregate->Collect_Liquid Store Store Waste in a Designated Safe Area Collect_Solid->Store Collect_Liquid->Store EHS_Contact Contact Environmental Health & Safety (EHS) Store->EHS_Contact Pickup Arrange for Pickup by Licensed Waste Disposal EHS_Contact->Pickup End Proper Disposal Pickup->End

Caption: Waste disposal workflow for this compound.

Final Disposal: The ultimate disposal of all generated waste must be conducted through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[4] Never dispose of this chemical down the drain or in regular trash.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.